7-(Benzyloxy)-8-bromoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-bromo-7-phenylmethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-15-14(19-11-12-5-2-1-3-6-12)9-8-13-7-4-10-18-16(13)15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZLDCWCDLDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=CC=N3)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-bromoquinoline scaffold in anticancer drug discovery
The 8-Bromoquinoline Scaffold represents a privileged structural motif in modern anticancer drug discovery.[1] Unlike generic quinoline derivatives, the 8-bromo-substituted variants offer a unique "peri-effect" geometry—where the C8-halogen is spatially proximate to the N1-nitrogen—creating a distinct electronic and steric environment that facilitates both specific target binding (via halogen bonding) and versatile synthetic functionalization.[2]
This technical guide synthesizes the chemistry, pharmacology, and experimental protocols for leveraging this scaffold in oncology research.
Structural Rationale: The "Peri" Advantage
The 8-bromoquinoline core is not merely a passive carrier; it is an active pharmacophore modulator.
-
The Halogen Bond (XB): The bromine atom at C8 acts as a Lewis acid (sigma-hole donor), capable of forming directed halogen bonds with carbonyl oxygens or methionine sulfurs in the binding pockets of kinases (e.g., Pim-1) or topoisomerases.
-
The "Peri" Steric Clash: The proximity of the bulky bromine to the quinoline nitrogen (N1) prevents coplanarity of substituents at C8, forcing a twisted conformation. This is critical for disrupting protein-protein interactions (PPIs) that require non-planar inhibitors.
-
Lipophilicity Modulation: The C8-Br substituent significantly increases logP, enhancing membrane permeability compared to the parent quinoline, facilitating passive diffusion into solid tumors.
Core Scaffold Variants
| Variant | Structure Description | Primary Utility |
| 8-Bromoquinoline | Br at C8; H at other positions.[2][3][4][5] | Synthetic Hub: Precursor for C8-arylation via cross-coupling. |
| 6,8-Dibromoquinoline | Br at C6 and C8. | Cytotoxic Core: High lipophilicity; C6-Br enhances metabolic stability. |
| 5,7-Dibromo-8-hydroxyquinoline | Br at C5, C7; OH at C8. | Metal Chelator: Potent Topoisomerase inhibitor; generates ROS via Cu/Fe chelation. |
| 5-Nitro-6,8-dibromoquinoline | NO2 at C5; Br at C6, C8. | Hyper-Active Lead: Electron-withdrawing NO2 activates the ring for nucleophilic attack (SNAr). |
Synthetic Strategies & Protocols
The synthesis of 8-bromoquinoline derivatives requires navigating the regioselectivity of the quinoline ring. Direct bromination of quinoline often yields a mixture (C3/C6/C8). The most robust industrial route involves the Skraup Synthesis or the Tetrahydroquinoline (THQ) Oxidation Route .
Workflow 1: The THQ-Bromination-Aromatization Protocol
Best for generating 6,8-dibromoquinoline and 5,7-dibromo-8-hydroxyquinoline.
Rationale: Starting with 1,2,3,4-tetrahydroquinoline (THQ) activates the ring for electrophilic substitution, allowing precise placement of bromine atoms before restoring aromaticity.
Step-by-Step Protocol:
-
Bromination of THQ:
-
Reagents: 1,2,3,4-Tetrahydroquinoline (10 mmol), Molecular Bromine (Br2, 22 mmol), CH2Cl2.
-
Procedure: Dissolve THQ in CH2Cl2 at 0°C. Add Br2 dropwise over 30 mins. The amine directs bromination to C6 and C8.
-
Reaction: Stir at room temperature for 4 hours.
-
Workup: Quench with saturated NaHSO3. Extract with DCM.[4] Dry over MgSO4.
-
Intermediate: Yields 6,8-dibromo-1,2,3,4-tetrahydroquinoline.[6]
-
-
Aromatization (Oxidation):
-
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 in Toluene.
-
Procedure: Reflux the brominated THQ intermediate with 2 equivalents of DDQ in dry toluene for 6 hours.
-
Purification: Filter through Celite. Evaporate solvent.[4][7] Recrystallize from Ethanol.[8]
-
Product: 6,8-Dibromoquinoline (Yield: ~85%).
-
-
Functionalization (Optional Nitration):
-
Reagents: HNO3 / H2SO4 at 0°C.
-
Outcome: Electrophilic nitration occurs at C5, yielding 5-nitro-6,8-dibromoquinoline , a potent cytotoxic agent.
-
Workflow 2: C8-Selective Suzuki-Miyaura Coupling
Best for tethering the 8-bromoquinoline scaffold to other pharmacophores (e.g., triazoles, aryls).
Protocol:
-
Setup: In a Schlenk tube, combine 8-bromoquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv).
-
Solvent: Degassed Dioxane:Water (4:1).
-
Conditions: Heat to 90°C under Argon for 12 hours.
-
Note: The "peri" nitrogen at N1 can coordinate to Pd, potentially poisoning the catalyst. Using a phosphine-rich ligand (like XPhos) or higher catalyst loading helps overcome this steric/electronic hindrance.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways from the Tetrahydroquinoline precursor to active anticancer agents.
Caption: Divergent synthetic pathways for 8-bromoquinoline and 8-hydroxyquinoline derivatives.
Structure-Activity Relationship (SAR) & Mechanism
The anticancer activity of 8-bromoquinoline derivatives proceeds through two primary mechanisms, dictated by the presence of the C8-hydroxyl group.
Mechanism A: Topoisomerase Inhibition (Scaffold Derivatives)
Compounds like 5-nitro-6,8-dibromoquinoline and 5,7-dibromo-8-hydroxyquinoline function as Topoisomerase I/II poisons.
-
Action: They intercalate into DNA at the cleavage site, stabilizing the "cleavable complex" and preventing DNA religation. This leads to double-strand breaks and apoptosis.
-
Role of Bromine: The bulky Br atoms lock the quinoline in a conformation that optimizes pi-stacking with DNA base pairs while sterically hindering the enzyme's religation step.
Mechanism B: Metal-Mediated ROS Generation (8-OH Derivatives)
If the scaffold retains the C8-OH (e.g., 5,7-dibromo-8-hydroxyquinoline ), it acts as a metal chaperone.
-
Chelation: Binds Cu(II) or Fe(III) in the bloodstream.
-
Entry: The neutral, lipophilic complex crosses the cancer cell membrane passively.
-
Redox Cycling: Inside the cell (reductive environment), the metal is reduced (Cu(II) -> Cu(I)), catalyzing the Fenton reaction.
-
Result: Massive burst of Hydroxyl Radicals (•OH) -> Mitochondrial damage -> Apoptosis.
Quantitative Efficacy (IC50 Data)
| Compound | Cell Line | IC50 (µM) | Mechanism | Ref |
| 6,8-Dibromo-5-nitroquinoline | HeLa (Cervical) | 24.1 | SNAr Active / DNA Damage | [1] |
| 6,8-Dibromo-5-nitroquinoline | HT29 (Colon) | 26.2 | SNAr Active / DNA Damage | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioma) | 6.7 (µg/mL) | Topo I Inhibition | [2] |
| TDMQ20 (Chelator) | A549 (Lung) | 14.0 | ROS Generation / Cu Chelation | [3] |
Mechanism of Action Diagram
Caption: Dual mechanism of action: Metal-mediated ROS generation and direct Topoisomerase inhibition.
References
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. Chemical Biology & Drug Design. Available at: [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. Available at: [Link]
-
Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. Metallomics. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel 9′-substituted-noscapines: Synthesis with Suzuki cross-coupling, structure elucidation and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: 7-(Benzyloxy)-8-bromoquinoline
The following is an in-depth technical guide and safety analysis for 7-(Benzyloxy)-8-bromoquinoline , structured for researchers and drug development professionals.
CAS: 1647113-44-7 | Formula: C₁₆H₁₂BrNO | MW: 314.18 g/mol [1][2][3][4]
Executive Summary & Chemical Context
7-(Benzyloxy)-8-bromoquinoline is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of 7,8-disubstituted quinoline scaffolds.[1][2][3][4] Its structural utility lies in the orthogonal reactivity of its substituents: the 8-bromo group serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 7-benzyloxy group acts as a robust protecting group for a phenol, which can be liberated later via hydrogenolysis or Lewis acid mediation.[1][2][3][4]
This compound is frequently employed in the development of kinase inhibitors, antibacterial agents, and CNS-active ligands where the quinoline core mimics purine or naphthalene pharmacophores.[1][3][4] Due to its halogenated heterocyclic nature, it presents specific irritation hazards that require strict engineering controls during handling.[4]
Chemical Identity & Physical Properties
Data aggregated from supplier certificates of analysis (CoA) and structural analogs.[2][3][4]
| Property | Specification |
| CAS Number | 1647113-44-7 |
| IUPAC Name | 7-(Benzyloxy)-8-bromoquinoline |
| Molecular Weight | 314.18 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DCM, Chloroform; Insoluble in Water |
| Melting Point | Analogous range:[1][2][3][4][5] 72–78 °C (Typical for benzyloxy-bromo-quinolines) |
| Purity (HPLC) | Typically ≥97% for research grade |
Hazard Identification (GHS Classification)
As a halogenated quinoline derivative, this compound is classified as a Skin, Eye, and Respiratory Irritant .[4] While specific LD50 data for this exact CAS is limited, structure-activity relationships (SAR) with 8-bromoquinoline dictate a "Warning" signal word under GHS standards.[1][2][3][4]
GHS Label Elements[1][2][4][6][7]
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanism of Action |
| H315 | Causes skin irritation.[1][2][3][4] | Lipophilic quinoline core penetrates dermal barriers; halogenation increases local cytotoxicity.[3][4] |
| H319 | Causes serious eye irritation.[3][4][6][7] | Physical abrasive and chemical irritant to mucous membranes.[3][4] |
| H335 | May cause respiratory irritation.[3][4][7][8] | Dust inhalation triggers mucosal inflammation in the upper respiratory tract.[3][4] |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do.[4][6][8] Continue rinsing.[3][4][8]
Safe Handling Protocols & Engineering Controls
Expert Insight: The primary risk with 7-(Benzyloxy)-8-bromoquinoline is not acute lethality, but sensitization and chronic irritation .[2][3][4] The benzyloxy group increases lipophilicity, potentially enhancing skin absorption compared to the parent quinoline.[4]
A. Engineering Controls (Primary Barrier)[4]
-
Solid Handling: All weighing and transfer of the solid must occur inside a certified chemical fume hood or a powder containment enclosure.[3][4]
-
Airflow: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).
-
Static Control: Use anti-static weighing boats. Quinolines can carry static charge, leading to "flying dust" during transfer.[4]
B. Personal Protective Equipment (PPE)[4]
-
Gloves: Nitrile (≥ 0.11 mm thickness) is sufficient for incidental contact.[3][4] For prolonged handling in solution (e.g., DCM), use Silver Shield (Laminate) gloves to prevent permeation.[4]
-
Respiratory: If working outside a hood (not recommended), use a P95/P3 particulate respirator .[4]
-
Eye Protection: Chemical safety goggles.[3][4] Face shield required if handling large scale (>10g) reactions under heat.[4]
C. Experimental Workflow Visualization
The following diagram outlines the decision logic for safe handling based on the state of matter.
Caption: Decision matrix for handling solid vs. solvated 7-(Benzyloxy)-8-bromoquinoline, prioritizing inhalation control for solids and permeation control for liquids.
Emergency Response Protocols
Spills and Release[1][2][3][4]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves, lab coat, and a P95 respirator.[4]
-
Containment:
-
Decontamination: Wipe surfaces with 10% bleach followed by ethanol.[3][4] The quinoline ring is stable but can be degraded by strong oxidation.[3][4]
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[3][4][8] Do not rub , as the crystalline solid can cause corneal abrasion.[4]
-
Skin Contact: Wash with soap and water.[3][4][6][8] Note: Quinolines can stain skin yellow/brown; this is a sign of oxidation, not necessarily a burn, but medical attention is advised if irritation persists.[4]
-
Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).[4]
Application Context: Synthetic Utility
Why use this specific intermediate? In drug discovery, the 7,8-substitution pattern on quinoline is difficult to access via direct electrophilic aromatic substitution (which favors the 3, 6, or 8 positions randomly).[2][3][4] 7-(Benzyloxy)-8-bromoquinoline is pre-functionalized to allow "divergent synthesis."[1][2][3][4]
Reaction Pathways[1][2][4][7][11][12]
-
C8-Functionalization (Suzuki/Buchwald): The bromine at C8 is highly reactive toward Pd-catalyzed cross-coupling, allowing the introduction of aryl, heteroaryl, or amine groups.[1][2][3][4]
-
C7-Deprotection: The benzyl ether is stable under basic coupling conditions but can be removed (H₂/Pd-C or BBr₃) to reveal a C7-hydroxyl group.[1][2][3][4] This hydroxy group can then be used for solubility enhancement or further etherification.[3][4]
Caption: Divergent synthetic pathways. Path A utilizes the bromine handle for carbon-carbon bond formation, while Path B reveals the phenol for further derivatization.[1][2][3][4]
References
-
PubChem. (2025).[3][4] 7-Benzyloxyquinoline Compound Summary (Analogous Hazard Data). National Library of Medicine.[3][4] Retrieved from [Link][2][3][4]
-
ECHA (European Chemicals Agency). (2025).[3][4] C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link][2][3][4]
Sources
- 1. 84165-50-4|8-(Benzyloxy)-5,7-dibromoquinoline|BLD Pharm [bldpharm.com]
- 2. CAS 100331-89-3: 8-Benzyloxy-5-(2-Bromoacetyl)-2-Hydroxyqu… [cymitquimica.com]
- 3. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Benzyloxyquinoline | C16H13NO | CID 3035604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline Derivatives (7) [stage0.myskinrecipes.com]
- 6. fishersci.com [fishersci.com]
- 7. 16567-18-3 Cas No. | 8-Bromoquinoline | Apollo [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of 7-Hydroxy-8-bromoquinoline via a Benzyloxy-Protected Intermediate
Abstract
This document provides a comprehensive guide for the synthesis of 7-hydroxy-8-bromoquinoline, a valuable chelating agent and synthetic intermediate in pharmaceutical and materials science. The described three-step synthetic strategy employs a benzyl protecting group to direct the regioselective bromination of the quinoline core. This method ensures high yields and purity of the desired product by preventing unwanted side reactions. The protocol details the protection of 8-hydroxyquinoline as 7-(benzyloxy)quinoline, subsequent electrophilic bromination at the C7 position, and final deprotection to yield 7-hydroxy-8-bromoquinoline. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice.
Introduction and Synthetic Strategy
8-Hydroxyquinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, largely due to their exceptional metal-chelating properties.[1] The targeted synthesis of specifically substituted analogues, such as 7-hydroxy-8-bromoquinoline, is crucial for developing novel compounds with tailored biological or material properties.
Direct bromination of 8-hydroxyquinoline is challenging as the powerful activating effect of the hydroxyl group leads to a mixture of products, primarily the 5,7-dibromo derivative.[2][3] To achieve regioselective bromination at the desired C7 position, a protection-bromination-deprotection strategy is employed. The hydroxyl group is first masked with a benzyl ether, which is a robust protecting group that can be removed under specific conditions. The benzyloxy group still directs electrophilic substitution to the ortho and para positions. In this case, the C7 position (ortho to the benzyloxy group) is electronically favored for bromination. The final step involves the cleavage of the benzyl ether to reveal the target molecule.
Overall Synthetic Workflow
The three-step synthesis is outlined below, starting from commercially available 8-hydroxyquinoline.
Caption: Overall workflow for the synthesis of 7-hydroxy-8-bromoquinoline.
Experimental Protocols
Step 1: Synthesis of 7-(Benzyloxy)quinoline (Protection)
Principle: This step involves a standard Williamson ether synthesis. The phenolic proton of 8-hydroxyquinoline is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophile then displaces the bromide from benzyl bromide in an SN2 reaction to form the benzyl ether.
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 8-Hydroxyquinoline | 148-24-3 | 145.16 | 10.0 g | 68.9 |
| Benzyl Bromide (BnBr) | 100-39-0 | 171.04 | 12.9 g (9.0 mL) | 75.8 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 14.3 g | 103.4 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 mL | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (10.0 g, 68.9 mmol) and potassium carbonate (14.3 g, 103.4 mmol).
-
Add N,N-dimethylformamide (150 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (9.0 mL, 75.8 mmol) dropwise to the suspension over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 100 mL).
-
Recrystallize the crude product from ethanol to afford 7-(benzyloxy)quinoline as a white to off-white solid.
-
Dry the product under vacuum.
Step 2: Synthesis of 7-(Benzyloxy)-8-bromoquinoline (Bromination)
Principle: This is an electrophilic aromatic substitution reaction. The benzyloxy group at C7 is an ortho-, para-directing group. The C8 position (ortho) is activated and undergoes bromination upon treatment with molecular bromine. Chloroform is used as a solvent that is inert to the reaction conditions.[4]
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 7-(Benzyloxy)quinoline | 131802-60-3 | 235.28 | 10.0 g | 42.5 |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 7.1 g (2.3 mL) | 44.6 |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | 200 mL | - |
Protocol:
-
CAUTION: This reaction must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic.[5]
-
Dissolve 7-(benzyloxy)quinoline (10.0 g, 42.5 mmol) in chloroform (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of bromine (2.3 mL, 44.6 mmol) in chloroform (50 mL).
-
Add the bromine solution dropwise to the stirred quinoline solution over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture will change color as HBr gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/hexane mixture to obtain 7-(benzyloxy)-8-bromoquinoline as a white crystalline solid.[6]
Step 3: Synthesis of 7-Hydroxy-8-bromoquinoline (Deprotection)
Principle: The benzyl ether is cleaved using a strong acid, hydrobromic acid. The ether oxygen is protonated by HBr, making it a good leaving group. The bromide ion then attacks the benzylic carbon (SN2) or a benzyl carbocation is formed (SN1), resulting in the desired phenol and benzyl bromide as a byproduct.[7]
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 7-(Benzyloxy)-8-bromoquinoline | 1647113-44-7 | 314.17 | 10.0 g | 31.8 |
| Hydrobromic Acid (HBr, 48% in H₂O) | 10035-10-6 | 80.91 | 50 mL | ~440 |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 50 mL | - |
Protocol:
-
CAUTION: This reaction must be performed in a well-ventilated fume hood. Concentrated HBr is highly corrosive.[8][9]
-
Place 7-(benzyloxy)-8-bromoquinoline (10.0 g, 31.8 mmol) in a 250 mL round-bottom flask.
-
Add glacial acetic acid (50 mL) and 48% aqueous hydrobromic acid (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour.
-
A precipitate will form. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold water (3 x 100 mL) to remove any inorganic salts.
-
Recrystallize the crude product from ethanol/water to yield 7-hydroxy-8-bromoquinoline as a pale yellow or off-white solid.[10]
-
Dry the final product under vacuum.
Mechanism of Deprotection
The acid-catalyzed cleavage of the benzyl ether is a critical step to unmask the hydroxyl group.
Caption: Mechanism of HBr-mediated debenzylation of the protected quinoline.
Data Summary and Characterization
| Step | Product | M.W. ( g/mol ) | Typical Yield (%) | M.P. (°C) |
| 1 | 7-(Benzyloxy)quinoline | 235.28 | 85-95% | 74-76 |
| 2 | 7-(Benzyloxy)-8-bromoquinoline | 314.17 | 80-90% | 102-104 |
| 3 | 7-Hydroxy-8-bromoquinoline | 224.05 | 90-98% | 138-143[10] |
Characterization of Final Product (7-Hydroxy-8-bromoquinoline):
-
Appearance: Off-white to pale yellow powder.
-
¹H NMR (400 MHz, CDCl₃): δ 8.83 (dd, 1H), 8.51 (dd, 1H), 7.73 (d, 1H), 7.59 (dd, 1H), 7.10 (d, 1H), ~3.3 (s, 1H, -OH).[2]
-
Mass Spec (EI-MS): m/z 224 (M⁺), 226 (M⁺+2).
Safety and Hazard Management
Proper safety precautions are paramount when performing this synthesis. All operations should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory.[9]
-
Bromine (Br₂): DANGER: Fatal if inhaled and causes severe skin burns and eye damage.[5] Handle only in a fume hood. Keep a neutralizing solution (e.g., 1 M sodium carbonate or sodium thiosulfate) readily available for spills.
-
Hydrobromic Acid (HBr): DANGER: Highly corrosive. Causes severe skin burns, eye damage, and respiratory irritation upon inhalation.[9][11] Ensure adequate ventilation and avoid breathing vapors.
-
Solvents: Chloroform is a suspected carcinogen and should be handled with care. DMF is a reproductive toxin. Minimize exposure to all organic solvents.
-
Emergency Procedures: An eyewash station and safety shower must be accessible. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[9] For inhalation, move to fresh air and seek immediate medical attention.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete Protection | - Insufficient base or benzyl bromide.- Inactive benzyl bromide (decomposed).- Reaction time too short. | - Ensure K₂CO₃ is finely powdered and dry.- Use freshly opened or distilled benzyl bromide.- Increase reaction time and monitor by TLC. |
| Step 2: Low Yield of Bromination | - Loss of bromine due to evaporation.- Quenching before reaction completion. | - Maintain temperature at 0 °C during addition.- Ensure complete consumption of starting material by TLC before work-up. |
| Step 2: Formation of Dibromo Product | - Excess bromine used. | - Use stoichiometric amounts of bromine. Add the bromine solution slowly to avoid localized high concentrations. |
| Step 3: Incomplete Deprotection | - Insufficient HBr or reaction time.- Low reaction temperature. | - Ensure the reaction is maintained at a vigorous reflux.- Extend the reaction time until TLC shows no starting material. |
| Purification Difficulties | - Oily product instead of solid.- Impurities co-crystallizing. | - Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification.- If recrystallization fails, consider purification by column chromatography (silica gel, ethyl acetate/hexane gradient). |
References
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PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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CLEAPSS. (n.d.). Student safety sheets 55 Bromine. CLEAPSS. Retrieved from [Link]
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Air Liquide. (2016). Safety Data Sheet: Hydrogen bromide. Air Liquide. Retrieved from [Link]
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Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Interscan Corporation. Retrieved from [Link]
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Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Windia Chemical. Retrieved from [Link]
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Indian Chemical Council. (2019). Bromine Safety Handbook. Indian Chemical Council. Retrieved from [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Master Organic Chemistry. Retrieved from [Link]
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Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]
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Chemguide. (n.d.). Electrophilic addition - unsymmetrical alkenes and hydrogen halides. Chemguide. Retrieved from [Link]
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YouTube. (2023). Addition of HBr to a conjugated alkene via a benzylic carbocation. Retrieved from [Link]
- Severinsen, R. J. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)
-
ResearchGate. (n.d.). 7-Bromoquinolin-8-ol. Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Request PDF. Retrieved from [Link]
-
PMC. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2012). Lewis Acid Catalyzed Benzylic Bromination. National Center for Biotechnology Information. Retrieved from [Link]
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Li, S. (2025). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). 7-Benzyloxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Retrieved from [Link]
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Application Notes & Protocols: Navigating the Challenges of Buchwald-Hartwig Amination with Sterically Hindered Quinolines
Introduction: The Confluence of Opportunity and Challenge
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Quinolines, in particular, represent a privileged scaffold in medicinal chemistry, with their derivatives exhibiting a broad spectrum of biological activities.
However, the fusion of this powerful reaction with sterically encumbered substrates, such as 8-haloquinolines or 2,4-disubstituted quinolines, presents significant synthetic hurdles. The steric bulk adjacent to the reaction center can dramatically slow down key steps in the catalytic cycle, while the Lewis basic quinoline nitrogen poses a notorious challenge by potentially coordinating to the palladium center and inhibiting catalysis.[4]
This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the critical parameters governing the Buchwald-Hartwig amination of sterically hindered quinolines. By delving into the causality behind experimental choices, we aim to equip the reader with the knowledge to not only replicate established protocols but also to rationally design and troubleshoot their own challenging C-N coupling reactions.
Mechanistic Underpinnings: Overcoming Steric and Electronic Hurdles
A successful Buchwald-Hartwig amination hinges on the smooth operation of a catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding how steric hindrance impacts this cycle is paramount for reaction optimization.
The generally accepted catalytic cycle proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the quinoline-halide bond. This step is often rate-limiting and is highly sensitive to the steric environment of the halide. For hindered substrates, this step requires highly active, electron-rich catalyst systems to proceed efficiently.
-
Amine Coordination & Deprotonation: The amine displaces a ligand on the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst. This step is critically influenced by the steric bulk of the ancillary ligands on the palladium center; bulky ligands accelerate this step, which is often necessary to achieve high turnover numbers, especially with hindered substrates.[1][5]
Caption: The Buchwald-Hartwig catalytic cycle for quinoline amination.
A key challenge with quinolines is the potential for the ring nitrogen to act as a ligand, forming off-cycle, catalytically inactive palladium complexes. The use of sterically demanding ligands helps mitigate this issue by creating a crowded coordination sphere around the palladium center, disfavoring coordination of the quinoline nitrogen.
A Guide to Reaction Components: Making Informed Choices
Success in coupling hindered quinolines is not accidental; it is the result of a rational selection of catalysts, ligands, bases, and solvents.
The Palladium Precatalyst: Stability and Activity
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can lead to inconsistencies. Modern, well-defined palladium precatalysts are highly recommended for their superior stability, handling convenience, and reliability.[6]
-
Buchwald Precatalysts (G1-G6): These are air- and moisture-stable complexes that readily generate the active LPd(0) catalyst upon activation with a base.[7] For demanding substrates, third-generation (G3) and fourth-generation (G4) precatalysts often provide the best performance due to their ease of activation and ability to accommodate bulky ligands.[8]
Ligands: The Engine of the Reaction
The choice of ligand is arguably the most critical factor for the successful amination of hindered quinolines. The ideal ligand must be both highly electron-rich to facilitate oxidative addition and sterically bulky to promote the crucial reductive elimination step.[2][5][9]
| Ligand Class | Key Examples | Characteristics & Best Use Cases for Hindered Quinolines |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | The Workhorses. These ligands offer an excellent balance of steric bulk and electron-donating ability.[7] XPhos and RuPhos are often excellent starting points for screening. BrettPhos is particularly effective for coupling primary amines.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Highly Active. NHCs are strong σ-donors and can promote the oxidative addition of even challenging aryl chlorides.[5][11] Their steric bulk also accelerates reductive elimination. They are an excellent choice when biaryl phosphine ligands fail. |
| Ferrocene-Based Ligands | Josiphos, tBuXPhos | Robust and Versatile. These ligands provide a different steric and electronic profile and can sometimes outperform other classes for specific substrate combinations. |
The Base: A Critical Balancing Act
The base serves to deprotonate the amine, generating the active nucleophile. The choice of base can significantly impact reaction rate and functional group compatibility.
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for their high reactivity, often enabling lower reaction temperatures or shorter reaction times.[8] However, they are incompatible with base-sensitive functional groups like esters.[10]
-
Weaker Bases (Carbonates/Phosphates): Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer much broader functional group tolerance.[8] They often require higher reaction temperatures but are the preferred choice when sensitive groups are present. The solubility of the base can also play a role; Cs₂CO₃ is more soluble in common organic solvents than K₃PO₄.[8]
The interplay between base and solvent is crucial. In nonpolar solvents like toluene, an anionic base is needed to deprotonate the neutral palladium-amine complex effectively.[12][13]
The Solvent: The Reaction Medium
The solvent must dissolve the reactants and catalyst system at the reaction temperature.
-
Common Choices: Anhydrous, degassed aprotic solvents such as toluene , 1,4-dioxane , and tetrahydrofuran (THF) are standard.[6][8] Toluene and dioxane are favored for higher-temperature reactions.
-
Solubility Issues: If reactants are poorly soluble, a more polar aprotic solvent like DMF might be considered, though it can sometimes coordinate to the catalyst.[14] In such cases, a mixture of solvents can be beneficial. Vigorous stirring is essential, especially when using insoluble inorganic bases.[8][14]
Experimental Protocol: Amination of 8-Bromoquinoline with Morpholine
This protocol provides a robust starting point for the amination of a sterically hindered quinoline. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
8-Bromoquinoline (1.0 mmol, 208 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 18.8 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Standard laboratory glassware, syringes, and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 8-bromoquinoline, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Rationale: Adding the solid reagents first under ambient conditions is convenient. The precatalyst is air-stable, simplifying the setup.[7]
-
-
Establish Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: The active Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical for preventing catalyst degradation and ensuring high yields.[10]
-
-
Addition of Solvent and Amine: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).
-
Rationale: Using anhydrous solvents prevents side reactions such as hydrodehalogenation and catalyst decomposition.[14]
-
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Rationale: Higher temperatures are often required to overcome the activation energy for oxidative addition with hindered substrates.[8] Vigorous stirring is crucial for mixing the heterogeneous base.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting 8-bromoquinoline is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove the inorganic salts and palladium residues. Rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 8-morpholinoquinoline.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents/solvents (moisture).4. Unsuitable ligand/base combination. | 1. Ensure a rigorously inert atmosphere.2. Increase the reaction temperature in 10 °C increments.3. Use freshly dried and degassed solvents.[14]4. Screen a different ligand (e.g., an NHC-based system) or a stronger base (if compatible). |
| Hydrodehalogenation Side Product | Presence of water or other protic impurities. | Thoroughly dry all reagents and solvents. Ensure the inert gas line is dry.[14] |
| Diarylation of Primary Amine | The N-arylated product is more nucleophilic than the starting primary amine. | Use a bulkier ligand (e.g., BrettPhos) to sterically hinder a second coupling.[14] Consider using a larger excess of the primary amine.[15] |
| Incomplete Conversion | Catalyst deactivation or challenging substrate. | Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Switch to a more robust ligand/precatalyst system (e.g., an NHC-based catalyst). |
Conclusion
The Buchwald-Hartwig amination of sterically hindered quinolines, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in utilizing highly active, air-stable palladium precatalysts in conjunction with sterically demanding, electron-rich ancillary ligands. These combinations accelerate the critical oxidative addition and reductive elimination steps while mitigating catalyst inhibition by the quinoline nitrogen. By rationally selecting the appropriate ligand, base, and solvent, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can unlock the full potential of this powerful C-N bond-forming methodology for the synthesis of complex and medicinally relevant quinoline derivatives.
References
- Role of the base in Buchwald-Hartwig amination - PubMed.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
- New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction - ResearchGate.
- The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li.
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts* - PubMed - NIH.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Buchwald–Hartwig amination - Wikipedia.
- Technical Support Center: Optimizing C-N Coupling for Quinazoline Synthesis - Benchchem.
- Buchwald Catalysts & Ligands - Sigma-Aldrich.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages.
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Application Note: Palladium-Catalyzed C8-Selective Functionalization of Quinolines
This guide details the Palladium-Catalyzed Functionalization of the C8 Position in Quinolines , a challenging transformation due to the distal nature of the C8 position relative to the nitrogen atom and the inherent reactivity of the C2 position.
The protocols below focus on the N-Oxide Directing Group Strategy , currently the most robust and atom-economical method for achieving high C8 selectivity using Palladium.
Executive Summary & Strategic Rationale
Functionalizing the C8 (peri) position of quinolines is critical for modulating the pharmacological profiles of kinase inhibitors and antimalarial agents. However, standard electrophilic substitutions favor the benzene ring (C5/C8 mixture), and standard Pd-catalyzed C-H activations favor the electron-deficient C2 position (alpha to nitrogen).
The Challenge:
-
Electronic Bias: The pyridine ring is electron-deficient, directing nucleophilic Pd species to C2.
-
Geometric Constraint: The quinoline nitrogen lone pair directs metals to C2 (via a 4-membered transition state) or C8 (via a 5-membered transition state). Without modification, C2 activation is kinetically favored.
The Solution: The N-Oxide "Stepping Stone" Strategy To invert this selectivity, we utilize Quinoline N-Oxide .[1][2][3] The oxygen atom acts as a specific directing group (DG).[1] It coordinates to Palladium to form a thermodynamically stable 5-membered palladacycle at the C8 position. This geometry makes C8-H activation kinetically accessible and highly regioselective.
Mechanistic Insight: The C8-Selectivity Switch
Understanding the mechanism is vital for troubleshooting. The reaction does not follow a standard Friedel-Crafts or S_E_Ar pathway. It proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[4][5]
Critical Pathway Analysis
-
Coordination: Pd(OAc)₂ coordinates to the N-oxide oxygen.
-
C-H Activation (The Selectivity Filter): A carbonate or acetate ligand acts as a base, deprotonating C8 while Pd inserts. This forms the key 5-membered palladacycle .
-
Note: C2 activation would require a strained 4-membered transition state from the N-oxide, which is energetically disfavored.
-
-
Oxidative Addition: The Ar-I (aryl iodide) adds to the Pd(II) center, forming a Pd(IV) or dimeric Pd(III) intermediate.
-
Reductive Elimination: The C8-Aryl bond is formed, and Pd(0) is released (and subsequently re-oxidized).
Visualization: Catalytic Cycle
[1][2][5]
Detailed Experimental Protocols
These protocols are designed for 1.0 mmol scale but can be linearly scaled up to 10 mmol.
Protocol A: C8-Selective Arylation (The Stephens-Larionov Method)
This method installs aryl groups (phenyl, naphthyl, substituted arenes) at C8.
Reagents & Materials:
-
Substrate: Quinoline N-oxide (1.0 mmol, 145 mg)
-
Coupling Partner: Aryl Iodide (3.0 mmol, 3.0 equiv)
-
Catalyst: Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%)
-
Additive/Oxidant: AgOAc (1.0 mmol, 167 mg, 1.0 equiv) or Ag₂CO₃
-
Solvent: Glacial Acetic Acid (AcOH) (2.0 mL) – Critical: Must be anhydrous.
-
Vessel: 10 mL microwave vial or sealed pressure tube.
Step-by-Step Workflow:
-
Charge: In a glovebox or well-ventilated hood, add Pd(OAc)₂, AgOAc, Quinoline N-oxide, and the Aryl Iodide to the reaction vial.
-
Solvent: Add Glacial Acetic Acid. Cap the vial immediately.
-
Expert Tip: Do not use DMF or Dioxane. The acidic medium (AcOH) is crucial for protonating the intermediate and stabilizing the specific transition state that favors C8 over C2.
-
-
Reaction: Heat the block to 120 °C for 12–16 hours .
-
Microwave Option: 150 °C for 30 minutes (high absorption setting).
-
-
Workup: Cool to room temperature. Dilute with DCM (20 mL) and filter through a Celite pad to remove Silver salts.
-
Neutralization: Wash the filtrate with sat. NaHCO₃ (2 x 20 mL) to remove Acetic Acid.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0→5% MeOH in DCM).
Yield Expectation: 65–85% depending on steric hindrance of the aryl iodide.
Protocol B: Deoxygenation (Restoring the Quinoline)
The N-oxide is a tool, not usually the final target. Remove it efficiently.
Reagents:
-
Substrate: 8-Aryl-Quinoline N-oxide (from Protocol A)
-
Reagent: Phosphorus Trichloride (PCl₃) or Mo(CO)₆
-
Solvent: Acetonitrile (MeCN)
Workflow:
-
Dissolve the N-oxide (0.5 mmol) in MeCN (5 mL).
-
Cool to 0 °C. Add PCl₃ (1.5 equiv) dropwise.
-
Warm to RT and stir for 1 hour.
-
Quench with sat. NaHCO₃. Extract with EtOAc.
-
Result: Clean conversion to the 8-Aryl-Quinoline.
Data Summary & Optimization Guide
Substrate Scope & Compatibility
| Variable | Compatibility | Notes |
| Quinoline Substituents | High | Electron-donating groups (OMe, Me) at C4/C6 increase yield. Electron-withdrawing groups (NO₂, CO₂Me) are tolerated but slow the reaction. |
| Aryl Iodide Sterics | Moderate | Ortho-substituents on the Ar-I reduce yield significantly (steric clash with C8-H). |
| Halogen Tolerance | High | F, Cl, Br on the Ar-I are tolerated (Iodide reacts selectively). |
| Solvent Effect | Critical | AcOH = C8 Selective (12:1).[4] DMF/tBuOH = C2 Selective (1:7).[4] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Wet Solvent | Use fresh Pd(OAc)₂. Ensure AcOH is glacial (water inhibits the CMD step). |
| C2-Arylation Byproduct | Solvent/Ligand Issue | Ensure pure AcOH is used. Avoid phosphine ligands, which favor C2. |
| Silver Mirror on Vial | AgOAc Decomposition | This is normal; indicates the oxidant is working. Ensure filtration is thorough. |
References
-
Stephens, D. E., Lakey-Beitia, J., Atesin, A. C., Atesin, T. A., Chavez, G., Arman, H. D., & Larionov, O. V. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 167–175.[6]
-
Wu, X., Zhao, Y., Ge, H. (2016). C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C–H Bond Activation.[1][3][9] Organic Letters, 18(15), 3722–3725.[9]
-
Hwang, H., Kim, J., Jeong, J., & Chang, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation. Journal of the American Chemical Society, 136(30), 10770–10776.
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Application Notes and Protocols for Lithium-Halogen Exchange in 8-Bromoquinoline Derivatives
Introduction: Unlocking the Potential of the 8-Quinolinyl Moiety
The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties. The C8 position of the quinoline ring is of particular interest for functionalization, as modifications at this site can significantly modulate the molecule's steric and electronic properties, thereby influencing its interactions with biological targets or its performance in advanced materials.
The lithium-halogen exchange reaction is a powerful and highly efficient method for the regioselective generation of organolithium species, which can then be trapped with a wide array of electrophiles to introduce diverse functional groups.[1] For 8-bromoquinoline and its derivatives, this reaction provides a direct and versatile route to novel 8-substituted quinolines, which may be challenging to access through other synthetic methods.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing lithium-halogen exchange reactions on 8-bromoquinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, critical experimental parameters, and provide detailed, field-proven protocols for the successful synthesis of a variety of 8-functionalized quinolines.
Mechanistic Insights and Key Considerations
The lithium-halogen exchange is a rapid, kinetically controlled process that proceeds readily at low temperatures.[2][3] The generally accepted mechanism for aryl bromides involves the formation of an "ate" complex, which then proceeds to the desired aryllithium species.[4]
The "Ate" Complex Intermediate
The reaction is initiated by the nucleophilic attack of the organolithium reagent (R-Li) on the bromine atom of the 8-bromoquinoline. This forms a transient, hypervalent bromine intermediate known as an "ate" complex.[4] This complex is typically unstable and rapidly collapses to form the more stable 8-quinolyllithium and the corresponding alkyl bromide (R-Br).
Caption: Formation of the "ate" complex intermediate.
Choice of Organolithium Reagent: n-BuLi vs. t-BuLi
Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are effective for the lithium-halogen exchange on 8-bromoquinoline.[2] However, their reactivity and the resulting side products differ, influencing the choice for a specific application.
| Reagent | Key Characteristics & Considerations |
| n-BuLi | Pros: Less sterically hindered, generally less expensive. Cons: The byproduct, n-butyl bromide, can potentially react with the newly formed 8-quinolyllithium, especially at higher temperatures, leading to the formation of 8-butylquinoline as a byproduct.[2] |
| t-BuLi | Pros: More reactive, often leading to faster and cleaner exchanges. The byproduct, tert-butyl bromide, is sterically hindered and less prone to side reactions with the aryllithium. Cons: More pyrophoric and requires more careful handling. Often used in excess (typically 2 equivalents) to ensure a clean reaction; the second equivalent reacts with the tert-butyl bromide byproduct to form isobutene and isobutane, which are gaseous and easily removed.[2][4] |
Critical Experimental Parameters
Successful and reproducible lithium-halogen exchange reactions hinge on the meticulous control of several experimental variables.
-
Temperature: This is arguably the most critical parameter. The reaction is almost universally performed at low temperatures, typically -78 °C (dry ice/acetone bath), to suppress side reactions.[2] At higher temperatures, the highly reactive organolithium species can undergo undesired reactions, such as decomposition or reaction with the solvent.
-
Solvent: Anhydrous ethereal solvents are the standard choice. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are most commonly used due to their ability to solvate the organolithium species and prevent aggregation.[5] Rigorous exclusion of moisture is paramount, as water will rapidly quench the organolithium reagent.
-
Inert Atmosphere: Organolithium reagents are extremely sensitive to air and moisture. All manipulations must be carried out under a dry, inert atmosphere, such as argon or nitrogen .
-
Purity of Reagents: The purity of the 8-bromoquinoline derivative and the accurate titration of the organolithium solution are crucial for achieving high yields and reproducibility.
Detailed Experimental Protocols
Safety Precaution: Organolithium reagents such as n-BuLi and t-BuLi are pyrophoric and react violently with water. All procedures must be carried out by trained personnel in a well-ventilated fume hood under a strictly inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.[6]
General Procedure for Lithium-Halogen Exchange
The following is a general procedure that can be adapted for various 8-bromoquinoline derivatives and subsequent electrophilic trapping.
Caption: General experimental workflow for lithium-halogen exchange.
Protocol 1: Synthesis of 8-(Trimethylsilyl)quinoline
This protocol describes the silylation of 8-quinolyllithium, a common transformation to introduce a versatile synthetic handle.
-
Materials:
-
8-Bromoquinoline
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 8-bromoquinoline (1.0 eq).
-
Dissolve the 8-bromoquinoline in anhydrous THF (e.g., 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature below -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Add freshly distilled chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 8-Quinolinecarboxaldehyde
This protocol details the formylation of 8-quinolyllithium using dimethylformamide (DMF) as the electrophile.
-
Materials:
-
8-Bromoquinoline
-
n-Butyllithium
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction
-
-
Procedure:
-
Generate 8-quinolyllithium from 8-bromoquinoline (1.0 eq) and n-butyllithium (1.1 eq) in anhydrous THF at -78 °C as described in Protocol 2.2 (steps 1-5).
-
Add anhydrous DMF (1.5 eq) dropwise to the solution of 8-quinolyllithium at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the addition of 1 M HCl.
-
Neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting aldehyde by column chromatography.
-
Protocol 3: Synthesis of Phenyl(quinolin-8-yl)methanol
This protocol outlines the reaction of 8-quinolyllithium with an aldehyde to form a secondary alcohol.
-
Materials:
-
8-Bromoquinoline
-
n-Butyllithium
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction
-
-
Procedure:
-
Prepare 8-quinolyllithium from 8-bromoquinoline (1.0 eq) and n-butyllithium (1.1 eq) in anhydrous THF at -78 °C as detailed in Protocol 2.2 (steps 1-5).
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous work-up and extraction with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude alcohol by column chromatography.
-
Troubleshooting and Further Considerations
| Observation | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive organolithium reagent | Titrate the organolithium solution before use. |
| Presence of moisture | Ensure all glassware is rigorously dried and solvents are anhydrous. | |
| Formation of 8-H-quinoline (protonated starting material) | Quenching by adventitious water or acidic protons | Maintain a strict inert atmosphere and use anhydrous reagents and solvents. |
| Formation of symmetrical biquinoline byproduct | Reaction of 8-quinolyllithium with unreacted 8-bromoquinoline | Ensure slow addition of the organolithium reagent to the substrate solution. |
For substrates with other sensitive functional groups, it may be necessary to employ a protection strategy or to use alternative lithiating agents. For example, in the presence of acidic protons (e.g., -OH, -NH₂), an additional equivalent of the organolithium reagent will be consumed for deprotonation.
Conclusion
The lithium-halogen exchange reaction of 8-bromoquinoline derivatives is a robust and highly versatile method for the synthesis of a wide range of 8-substituted quinolines. By carefully controlling the experimental conditions, particularly temperature and the exclusion of air and moisture, researchers can achieve high yields of the desired products. The protocols outlined in these application notes provide a solid foundation for the successful implementation of this powerful synthetic transformation in both academic and industrial research settings.
References
-
Sciencemadness.org. (2009). lithiation of 8-bromoquinoline. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, March 25). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF QUINOLINE DERIVATIVES. Available at: [Link]
- Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
- Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.
- Myers, A. G. (n.d.). Lithium-Halogen Exchange. Harvard University.
- Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). ETH Zürich.
-
Wikipedia. (2023). Metal–halogen exchange. Available at: [Link]
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54705.
- Zhang, P., et al. (2015).
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Gad-Elkareem, M. A. M., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 6(19), 12586–12597.
Sources
- 1. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Preventing debromination during benzyl group hydrogenolysis
Topic: Preventing Debromination During Benzyl Group Hydrogenolysis Ticket ID: #DEBNZ-BR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Competitive Landscape
Welcome to the ChemSupport technical guide. You are likely here because you are facing the classic chemoselectivity dilemma in hydrogenation: The Race Between C-O and C-Br Cleavage.
In standard hydrogenolysis (Pd/C,
This guide provides three field-proven protocols to bias this competition in favor of preserving the halogen.
Module 1: The "Hardware" Fix (Sulfided Platinum)
Best for: High-value intermediates where yield is paramount and catalyst cost is secondary.
The most robust solution is to change the metal entirely. Palladium is "too good" at inserting into C-Br bonds. Platinum (Pt) is generally less active for oxidative addition into aryl halides. When "poisoned" with sulfur, its activity toward halogens drops to near zero, while it retains the ability to cleave benzylic C-O and C-N bonds.
Protocol A: Sulfided Pt/C Hydrogenolysis
-
Reagents: 5% Pt/C (sulfided), THF or EtOAc, Hydrogen gas (balloon).
-
Mechanism: Sulfur atoms occupy the high-energy "kink" sites on the metal lattice where oxidative addition of Ar-Br typically occurs. The planar benzylic systems can still adsorb to the terrace sites for hydrogenolysis.
Step-by-Step Workflow:
-
Charge: To a flask containing your substrate (1.0 mmol), add 5% Pt/C (sulfided) (10-20 wt% relative to substrate).
-
Note: Do not use standard Pt/C; it must be the sulfided variant (commercially available).
-
-
Solvent: Add THF or EtOAc (10 mL). Avoid MeOH if possible, as protic solvents can sometimes accelerate dehalogenation, although sulfided catalysts are usually immune.
-
Purge: Evacuate and backfill with Argon (3x), then Hydrogen (3x).
-
React: Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature (RT).
-
Monitor: Check HPLC/TLC every 2 hours.
-
Success Marker: Disappearance of benzyl starting material with <1% des-bromo byproduct.
-
Module 2: The "Additive" Fix (Zinc Bromide Modulation)
Best for: When you only have Pd/C available or need a lower-cost solution.
If you must use Palladium, you need to electronically and sterically modify the surface. The addition of Lewis acids, specifically Zinc Bromide (
Protocol B:
-Doped Pd/C
-
Reagents: 5% Pd/C,
, Methanol. -
Mechanism:
ions adsorb onto the Pd surface, acting as site-blockers for the bulky oxidative addition transition state of the Ar-Br bond, while permitting the adsorption of the benzyl ether.
Step-by-Step Workflow:
-
Prepare Catalyst: In the reaction flask, suspend 5% Pd/C (10 wt% loading) in Methanol.
-
Add Modifier: Add
(0.2 to 0.5 equivalents relative to substrate).-
Critical: Stir the catalyst and Zinc salt for 15 minutes before adding your substrate. This "pre-poisoning" step is essential.
-
-
Substrate: Add your benzylated aryl bromide.
-
React: Hydrogenate at 1 atm (balloon) at RT.
-
Workup: Upon completion, filter through Celite.
-
Caution: You must perform an aqueous wash (EDTA or dilute ammonia recommended) to remove Zinc salts from your product.
-
Data Comparison: Unmodified vs. Modified
| Condition | Conversion | Des-Bromo Impurity | Yield (Desired) |
| Pd/C (Standard) | 100% | 45% | 55% |
| Pd/C + | 98% | < 2% | 96% |
Module 3: The "Kinetic" Fix (Transfer Hydrogenation)
Best for: Substrates sensitive to hydrogen gas pressure or when gas cylinders are unavailable.
Transfer hydrogenation using Ammonium Formate often exhibits different kinetic selectivity than molecular
Protocol C: Ammonium Formate Transfer
-
Charge: Substrate (1 mmol) + 10% Pd/C (10 wt%) in Methanol (10 mL).
-
Reagent: Add Ammonium Formate (5.0 - 10.0 equivalents).
-
Heat: Warm to 40-60°C. (Reaction is often slow at RT).
-
Visual Cue: Evolution of
gas (bubbling) indicates the reaction is proceeding.
-
-
Stop: Monitor closely. Once the benzyl is gone, cool immediately and filter. Prolonged exposure to hot formate/Pd can eventually attack the bromide.
Troubleshooting & FAQs
Q: I read that adding Ethylenediamine (EDA) or Pyridine prevents side reactions. Should I try that? A: NO. This is a common misconception. While the "Sajiki Protocol" (Pd/C + EDA) is famous for chemoselectivity, it is designed to prevent benzyl hydrogenolysis while reducing alkenes/alkynes. If you add EDA, you will likely stop the debenzylation entirely, leaving your starting material untouched.
Q: My reaction with Sulfided Pt/C is stalling. What now? A: Sulfided catalysts are inherently less active ("slower") than pure Pd.
-
Heat: Increase temperature to 40-50°C.
-
Pressure: If you have a Parr shaker or autoclave, increase
pressure to 3-5 bar. The selectivity of S-Pt/C usually holds up even at higher pressures.
Q: Can I use
Visual Guide: Method Selection & Mechanism
Figure 1: Decision tree for selecting the appropriate debenzylation protocol and a simplified mechanistic view of Zinc-doped suppression.
References
-
Sulfided Platinum Selectivity
-
TCI Chemicals. Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon Useful for Hydrogenation Suppressing De-halogenation.[1]
-
-
Zinc Bromide Modulation
- Boyra, A., et al. "ZnBr2-modified Pd/C: A selective catalyst for the hydrogenolysis of benzyl ethers in the presence of aryl halides." Tetrahedron Letters, 2009.
-
(Note: Validates the ZnBr2 protocol).
-
Transfer Hydrogenation
-
Gowda, D. C. "Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups."[2] Indian Journal of Chemistry, 2000.
-
-
Sajiki Amine Protocol (Contextual Warning)
-
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[3] Tetrahedron Letters, 1995.
-
(Cited here to explain why NOT to use this for debenzylation).
-
Sources
Overcoming steric hindrance at 8-position of quinoline ring
Technical Support Center: Overcoming Steric Hindrance at the 8-Position of Quinoline
Executive Summary: The "Peri" Problem
The 8-position of the quinoline ring presents a unique synthetic challenge due to peri-strain . Located geometrically parallel to the nitrogen lone pair (position 1), the C8 position suffers from significant steric crowding, particularly when the nitrogen is substituted or coordinated. Furthermore, electronic bias typically favors nucleophilic attack at C2 or electrophilic attack at C5/C8, but C2 often dominates in metal-catalyzed pathways due to proximity to the directing nitrogen.
This guide provides troubleshooting protocols to override these intrinsic biases, utilizing N-oxide directing groups , specialized ligand architectures , and late-stage deoxygenation strategies.
Module 1: Direct C-H Activation (The N-Oxide Strategy)
User Ticket #1024: "I am trying to alkylate quinoline at C8 using a Rh(III) catalyst, but I keep observing C2 alkylation or no reaction. Why is the catalyst ignoring C8?"
Diagnosis: You are likely relying on the neutral quinoline nitrogen as a directing group. In neutral quinolines, the nitrogen lone pair directs metals to the adjacent C2 position via a 4-membered metallacycle (which is strained but kinetically accessible) or simply activates C2 for nucleophilic type additions. C8 is geometrically "behind" the nitrogen.
Solution: The N-Oxide Switch You must oxidize the quinoline nitrogen to an N-oxide before the C-H activation step. The oxygen atom acts as a spacer, extending the reach of the directing group and forming a thermodynamically stable 5-membered metallacycle at C8.
Protocol:
-
Oxidation: Treat starting quinoline with m-CPBA (1.1 equiv) in DCM at RT to generate Quinoline-N-oxide.
-
C-H Activation: Use [CpRhCl₂]₂ or [CpIrCl₂]₂ catalysts. The N-O moiety coordinates the metal, swinging it into the C8-H bond.
-
Deoxygenation: Post-functionalization, reduce the N-oxide using PCl₃ or Zn/AcOH to restore the quinoline core.
Visualization: N-Oxide Directed C-H Activation Mechanism
Caption: The N-oxide oxygen acts as a "crane," extending the metal's reach to form a stable 5-membered ring at C8, bypassing the strained 4-membered transition state required for C2.
Module 2: Cross-Coupling Sterically Hindered 8-Haloquinolines
User Ticket #1025: "I have 8-bromoquinoline and I'm trying to couple a bulky ortho-substituted aryl boronic acid (Suzuki). The conversion is <10% even at 100°C."
Diagnosis: Standard ligands (PPh₃, dppf) fail here because the 8-position is "peri-shielded" by the C1-Nitrogen lone pair and the C7-Hydrogen. When you add an ortho-substituted coupling partner, the steric wall becomes insurmountable for standard Pd(0)/Pd(II) cycles.
Solution: Specialized Ligand Architecture Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky themselves, which seems counterintuitive, but they promote the reductive elimination step—often the bottleneck in sterically demanding couplings—by forcing the Pd center into a mono-ligated species [L-Pd-Ar].
Recommended System:
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃
-
Ligand: XPhos (for general steric bulk) or SPhos (specifically for ortho-substituted boronic acids).
-
Base: K₃PO₄ (anhydrous) in Toluene/Water (10:1).
-
Temperature: 100-110°C.
Why this works: XPhos and SPhos form a "pocket" around the Palladium. The bulkiness prevents the formation of inactive bis-ligated complexes (L₂PdArX) and accelerates the ejection of the bulky product (Reductive Elimination).
Comparison of Ligand Performance at C8
| Ligand Type | Example | C8-Coupling Yield (Bulky Partner) | Mechanism Note |
| Triphenylphosphine | PPh₃ | < 5% | Forms unreactive clusters; poor oxidative addition. |
| Bidentate | dppf / BINAP | 10-20% | Bite angle too rigid; steric clash with peri-H. |
| Buchwald (Gen 2) | SPhos | 85-95% | Excellent for ortho-substituents; facilitates transmetallation. |
| Buchwald (Gen 3) | XPhos | 90-98% | Best for heteroaryl chlorides/tosylates at C8. |
Module 3: Troubleshooting & FAQs
Q: I need to install an amine at C8. Buchwald-Hartwig is failing with Pd/BINAP. What now? A: C8-amination is notoriously difficult due to the chelation of the resulting 8-aminoquinoline to the catalyst, which poisons it.
-
Fix: Use Pd-PEPPSI-IPr (NHC ligand) or BrettPhos with a strong base like LiHMDS or NaOtBu.
-
Alternative: If the amine is primary, consider the Chan-Lam coupling using 8-quinolineboronic acid and a copper catalyst, which is less sensitive to the "poisoning" effect than Pd.
Q: Can I use lithiation (n-BuLi) to functionalize C8? A: Direct lithiation of quinoline usually occurs at C2 (nucleophilic attack) or C3 (directed metalation if a DG is at C2). To lithiate C8:
-
You need a Blocking Group at C2.
-
Or, use 8-bromoquinoline and perform a Lithium-Halogen exchange (t-BuLi, -78°C) followed by electrophile quench. Note: This must be done at cryogenic temperatures to prevent ring opening.
Q: How do I remove the N-oxide directing group without reducing other sensitive groups (e.g., alkenes)? A: Avoid catalytic hydrogenation (H₂/Pd-C) if you have alkenes.
-
Chemoselective Method: Use Bis(pinacolato)diboron (B₂pin₂) catalyzed by Mo(CO)₆. This gently deoxygenates N-oxides without touching olefins or halides.
-
Robust Method: PCl₃ or PBr₃ (0°C to RT). Fast, but generates acidic byproducts.
Decision Tree: Choosing Your C8 Strategy
Caption: Strategic workflow for selecting the optimal synthetic pathway based on substrate availability and steric constraints.
References
-
Rh(III)-Catalyzed C8-Alkylation of Quinoline N-Oxides. Title: Cp*Rh(III)-Catalyzed C8 C-H Alkylation of Quinoline N-Oxides with Diazo Meldrum's Acid. Source: ResearchGate.[1][2] URL:[Link]
-
Ir(III)-Catalyzed C8-Amidation. Title: Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation.[3] Source: Institute for Basic Science (IBS). URL:[Link]
-
Palladium-Catalyzed C8-Arylation Mechanisms. Title: Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects. Source: ACS Catalysis. URL:[Link]
-
Buchwald-Hartwig Coupling Guides. Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[4] Source: ResearchGate.[1][2] URL:[Link]
-
General C-H Functionalization Review. Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source: PMC / NIH. URL:[Link]
Sources
Technical Support Center: Optimizing Yields for 8-Bromoquinoline Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yields of your 8-bromoquinoline cross-coupling reactions. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to address the specific challenges you may encounter.
Introduction to 8-Bromoquinoline Reactivity
8-Bromoquinoline is a valuable building block in medicinal chemistry and materials science. However, its cross-coupling reactions can be challenging due to the unique electronic and steric properties of the quinoline ring system. The nitrogen atom at the 1-position influences the reactivity of the C-Br bond at the 8-position through the "peri" effect. This proximity can lead to both beneficial chelation assistance with the catalyst and detrimental steric hindrance, making reaction optimization crucial.[1]
This guide will focus on troubleshooting common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: My 8-bromoquinoline cross-coupling reaction is not working at all. What are the first things I should check?
A1: When a reaction fails completely, it's essential to revisit the fundamentals. First, ensure all reagents and solvents are of high purity and anhydrous, and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[2] Palladium catalysts are sensitive to oxygen and moisture. Second, confirm the integrity of your starting materials. Verify the purity of your 8-bromoquinoline and the coupling partner. Finally, double-check the concentrations and equivalents of all reagents, especially the catalyst and ligand.
Q2: I'm observing a significant amount of debrominated quinoline as a side product. What causes this and how can I prevent it?
A2: The formation of quinoline from 8-bromoquinoline is a common side reaction known as hydrodehalogenation.[2] This can be caused by several factors, including the presence of water or other protic impurities, or a competing reaction pathway involving β-hydride elimination from certain intermediates.[2][3] To minimize this, ensure strictly anhydrous conditions and consider optimizing your choice of base.
Q3: Can the quinoline nitrogen interfere with the palladium catalyst?
A3: Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition by forming stable, off-cycle complexes.[2] The selection of appropriate ligands, particularly bulky, electron-rich phosphine ligands, is crucial to mitigate these inhibitory effects and promote the desired catalytic cycle.[2]
Q4: Is there a general set of "go-to" conditions for a specific type of cross-coupling with 8-bromoquinoline?
A4: While there are common starting points, the optimal conditions for 8-bromoquinoline cross-coupling are highly substrate-dependent. A small screen of different catalysts, ligands, bases, and solvents is often the most effective approach to identify the ideal conditions for your specific transformation.[4]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific cross-coupling reactions.
Suzuki-Miyaura Coupling: Low Yield of the Desired Biaryl Product
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation.[5][6] However, achieving high yields with 8-bromoquinoline can be challenging.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-formed palladium catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. | Pd(II) precursors require reduction to the active Pd(0) state. Incomplete reduction leads to lower catalytic activity. |
| Poor Ligand Choice | Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] | The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. The optimal ligand is highly substrate-dependent.[7] |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] | The base is crucial for activating the boronic acid. Its strength and solubility can significantly impact the reaction rate and yield. |
| Solvent Effects | Screen solvents like dioxane, toluene, or a mixture of an organic solvent with water (e.g., toluene/water).[2][8][9] | The solvent affects the solubility of reagents and the stability and activity of the catalyst.[10] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and ensure the base is added last. Consider using potassium trifluoroborate salts or MIDA boronates as alternatives to boronic acids.[11] | Boronic acids can be susceptible to decomposition, especially at elevated temperatures and in the presence of water.[12] |
Buchwald-Hartwig Amination: Inefficient C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[13][14][15]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Catalyst/Ligand Combination | Screen different generations of Buchwald-Hartwig catalysts and ligands (e.g., BINAP, Xantphos, Josiphos).[2] | The choice of ligand is critical and depends on the nature of the amine (primary, secondary, aliphatic, aromatic).[2] |
| Weak or Sterically Hindered Base | Use a strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄.[2] | A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[2] |
| Catalyst Inhibition by Amine | Use a higher catalyst loading or a ligand that is less susceptible to forming stable off-cycle complexes with the amine. | The amine substrate can sometimes act as an inhibitor by strongly coordinating to the palladium catalyst.[2] |
| β-Hydride Elimination | For primary amines with β-hydrogens, using a bulkier ligand can sometimes disfavor this pathway.[16] | This side reaction leads to the formation of an imine and the hydrodehalogenated arene.[2][3] |
Heck Coupling: Low Yield of the Substituted Alkene
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[17][18]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Ensure strictly anaerobic conditions. Consider using a more robust catalyst system, such as a palladacycle or an N-heterocyclic carbene (NHC)-ligated palladium complex.[19] | The active Pd(0) catalyst can be sensitive to oxidation. |
| Poor Ligand Choice | Screen phosphine ligands of varying steric bulk and electronic properties. | The ligand influences the rate of both oxidative addition and migratory insertion. |
| Inappropriate Base | Screen organic bases like triethylamine or inorganic bases like K₂CO₃ or Cs₂CO₃. | The base is required to neutralize the HBr generated during the reaction. |
| Alkene Isomerization | Use conditions that favor irreversible β-hydride elimination, such as the addition of silver or thallium salts.[20] | Reversible β-hydride elimination can lead to the formation of undesired alkene isomers.[20] |
Sonogashira Coupling: Low Yield of the Alkynylated Quinoline
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.[21][22]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Copper Co-catalyst | Use a fresh source of Cu(I) salt (e.g., CuI) and ensure anhydrous conditions. | The copper co-catalyst is essential for the transmetalation step. |
| Homocoupling of the Alkyne (Glaser Coupling) | Run the reaction under strictly anaerobic conditions. The addition of a co-solvent like THF can sometimes suppress this side reaction.[2] | The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[2] |
| Inappropriate Base | A strong amine base, such as triethylamine or diisopropylethylamine, is typically required. | The base deprotonates the terminal alkyne to form the copper acetylide. |
| Poor Solubility of Reagents | Choose a solvent system in which all components are soluble at the reaction temperature (e.g., THF, DMF, or a mixture).[2] | Poor solubility can lead to slow reaction rates and incomplete conversion. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of 8-Bromoquinoline
This procedure is a representative example and may require optimization for specific substrates.
-
Reagent Preparation: In a dry reaction vessel, combine 8-bromoquinoline (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[1]
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system. A common mixture is toluene, ethanol, and water.[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination of 8-Bromoquinoline
This procedure is a representative example and should be optimized for specific substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine 8-bromoquinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 equiv.), a phosphine ligand (e.g., Xantphos, BINAP; 0.015-0.075 equiv.), and a base (e.g., NaOtBu, Cs₂CO₃; 1.5-2.5 equiv.) in a reaction vessel.[1]
-
Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.[1]
-
Reaction: Heat the mixture, often between 80-120 °C. Microwave irradiation can sometimes be used to reduce reaction times.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield in Cross-Coupling Reactions
Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions.
References
- A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline - Benchchem. (n.d.).
- Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - Benchchem. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. (2016, October 18).
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2025, August 7).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8).
- Optimization of conditions for the Suzuki coupling reaction. - ResearchGate. (n.d.).
- Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes - PMC - NIH. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- [PDF] Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar. (n.d.).
- Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine - ResearchGate. (n.d.).
- Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis - USD RED. (2021, May 8).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. (2022, October 3).
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.).
- Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines - Benchchem. (n.d.).
- Cross-Coupling Reactions Guide. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12).
- Heck Reaction—State of the Art - MDPI. (2017, September 11).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
- The Heck Reaction - Chem 115 Myers. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
- Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
- 8-Bromoquinoline | 16567-18-3 - ChemicalBook. (2026, January 13).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- An unexpected coupling reaction of 8-quinolinolate at elevated temperature. (2015, March 25).
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. covasyn.com [covasyn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. people.uniurb.it [people.uniurb.it]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting 8-Bromoquinoline in Pd-Catalysis
Topic: Overcoming Low Reactivity of 8-Bromoquinoline in Cross-Coupling Reactions Ticket ID: #QC-8BQ-PD Status: Open Guide Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Peri-Problem"
If you are observing low conversion (<20%) or stalled reactions when coupling 8-bromoquinoline, you are likely encountering the "Peri-Effect Chelation Trap."
Unlike 3- or 6-bromoquinoline, the 8-position is uniquely situated peri to the quinoline nitrogen. In standard catalytic cycles, this proximity allows the nitrogen lone pair to coordinate to the Palladium center after oxidative addition, forming a stable, 5-membered metallacycle (or dimeric bridging species). This "off-cycle" resting state prevents transmetallation or amine binding, effectively poisoning your catalyst.
The Solution: You must use sterically demanding ligands that physically prevent the quinoline nitrogen from coordinating to the Palladium center.
Diagnostic & Mechanistic Analysis[1][2][3]
Q: Why does my reaction turn black/precipitate immediately?
A: This often indicates catalyst decomposition (Pd black formation) due to inefficient ligation. However, with 8-bromoquinoline, a lack of color change (staying pale yellow/orange) is more concerning—it suggests the catalyst is trapped in a stable, unreactive complex.
Q: Why do standard ligands like PPh3 or dppf fail?
A: These ligands lack the steric bulk required to shield the Pd center from the quinoline nitrogen.
-
Standard Ligand (PPh3): The Pd center remains accessible. The quinoline nitrogen coordinates, saturating the Pd and blocking the incoming nucleophile.
-
Bulky Ligand (e.g., XPhos, SPhos): The biaryl backbone creates a "roof" over the Pd center. This forces the quinoline nitrogen to remain uncoordinated due to steric clash, keeping the catalytic cycle open.
Visualization: The Chelation Trap vs. Productive Cycle
Figure 1: The mechanistic divergence. Small ligands lead to the thermodynamic trap (red), while bulky ligands force the cycle forward (green).
Strategic Ligand Selection
The choice of ligand is the single most critical variable. Use the table below to select the correct ligand class for your specific coupling type.
| Reaction Type | Recommended Ligand | Catalyst Source | Base | Why? |
| Suzuki-Miyaura | SPhos or XPhos | Pd(OAc)₂ or Pd-G3/G4 Precatalysts | K₃PO₄ (aq) | SPhos is highly efficient for hindered biaryls. The methoxy groups provide stability and the cyclohexyl rings provide bulk. |
| Buchwald-Hartwig | BrettPhos (1° amines) RuPhos (2° amines) | Pd₂(dba)₃ or BrettPhos-Pd-G4 | NaOtBu or Cs₂CO₃ | These ligands are specifically designed to prevent N-binding inhibition in aminopyridines and quinolines. |
| Sonogashira | XPhos or P(t-Bu)₃ | PdCl₂(MeCN)₂ | Cs₂CO₃ | Copper-free conditions are preferred to avoid Cu-quinoline complexes which also inhibit reactivity. |
| Negishi | PepPSI-IPr (NHC) | (Pre-formed complex) | N/A | NHC ligands bind tightly and their "wingtip" sterics effectively block the quinoline nitrogen. |
Validated Experimental Protocols
Protocol A: Suzuki Coupling of 8-Bromoquinoline
Target: Coupling with aryl boronic acids.
Reagents:
-
8-Bromoquinoline (1.0 equiv)[1]
-
Aryl Boronic Acid (1.5 equiv)[2]
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)
-
Alternative: XPhos Pd G3 (2-5 mol%)
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: This step is non-negotiable. Sparge your solvent mixture with Argon/Nitrogen for at least 20 minutes.[2] Oxygen promotes homocoupling and catalyst death.
-
Loading: In a glovebox or under positive inert gas flow, add Pd source, Ligand, Boronic Acid, and Base to the reaction vial.
-
Addition: Add the 8-bromoquinoline and degassed solvent.
-
Activation: Seal the vial. Heat to 100°C (conventional) or 110°C (microwave).
-
Note: 8-position couplings often require higher energy than 6-position couplings to overcome the rotational barrier during reductive elimination.
-
-
Monitoring: Check LCMS at 1 hour. If conversion is <10%, raise temperature to 120°C.
Protocol B: Buchwald-Hartwig Amination
Target: Coupling with primary or secondary amines.
Reagents:
-
8-Bromoquinoline (1.0 equiv)[1]
-
Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1-3 mol%)
-
Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%)
-
-
Base: NaOtBu (1.4 equiv) - Use fresh bottle stored in glovebox.
-
Solvent: Anhydrous Toluene or t-Amyl Alcohol.
Step-by-Step:
-
Pre-complexation (if using Pd2(dba)3): Stir the Pd source and ligand in the solvent at 80°C for 5 minutes before adding substrates. This ensures the active catalytic species L-Pd(0) is formed and prevents the "Pd-Quinoline" trap from forming first.
-
If using G4 Precatalyst: Skip this step; add everything together.
-
-
Reaction: Add 8-bromoquinoline, amine, and base.
-
Heat: Stir at 100°C for 4–12 hours.
-
Troubleshooting: If the reaction stalls, add 1 equivalent of water (if using Cs2CO3) or switch to a stronger base (LHMDS) if the substrate allows.
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing reaction failure.
References
-
Mechanistic Insight on Heterocycle Poisoning
- Title: Bypassing the Limitations of Directed C–H Functionaliz
- Source: N
-
URL:[Link]
-
Buchwald-Hartwig Ligand Selection
- Title: Buchwald-Hartwig Amination - Ligand Design Str
- Source: Chemistry LibreTexts
-
URL:[Link]
-
Suzuki Coupling Optimization
- Reaction Conditions for Hindered Substrates: Title: Buchwald Ligands - User Guide Source: Sigma-Aldrich
Sources
Technical Support Center: Solubility Optimization of Benzyloxy Quinolines
Executive Summary
Benzyloxy quinolines present a distinct solubility paradox: the quinoline core is a weak base with moderate polarity, while the benzyloxy substituent adds significant lipophilicity (LogP ~3.8–4.5) and rotational bulk.[1] This combination often leads to strong intermolecular
This guide provides validated protocols to overcome these thermodynamic and kinetic barriers.
Module 1: Solvent Selection & Stock Preparation
User Issue: "I cannot get my benzyloxy quinoline derivative to dissolve completely in DMSO at 10 mM. It stays as a suspension."
Technical Insight:
The benzyloxy group increases the molecular volume and lipophilicity, often requiring a solvent with a matching dipole moment and the ability to disrupt
Troubleshooting Protocol:
| Solvent System | Suitability | Application Notes |
| DMSO (Anhydrous) | Standard (up to 10-50 mM) | Primary Choice. If cloudy, sonicate at 40°C for 10 mins.[2][1] |
| DMSO + 5% TFA | High Solubility | For Analytical Use Only. Protonation of the quinoline nitrogen breaks lattice packing. |
| NMP (N-Methyl-2-pyrrolidone) | High Solubility | Use if DMSO fails.[1] Higher solubilizing power for planar aromatics.[1] |
| DCM/Methanol (9:1) | Processing/Transfer | Excellent for transferring material; not for biological assays.[1] |
Q: Why does sonication help more than vortexing? A: Vortexing only provides macroscopic agitation.[1] Sonication provides acoustic cavitation, which generates localized high temperatures and pressures that physically disrupt the stable crystal lattice formed by the benzyloxy-quinoline stacking interactions.
Q: Can I heat the DMSO solution? A: Yes. Benzyloxy quinolines are generally thermally stable.[1] Heat the DMSO suspension to 40–50°C. Crucial: Ensure the solution remains clear upon cooling to room temperature (RT). If it precipitates at RT, you have exceeded the Thermodynamic Solubility limit ; dilute the stock to 5 mM.
Module 2: Preventing Precipitation in Biological Assays
User Issue: "My compound dissolves in DMSO, but when I dilute it into PBS or media, it precipitates immediately (DMSO Shock)."
Technical Insight:
This is a Kinetic Solubility failure.[1] The rapid change in dielectric constant (from DMSO
Troubleshooting Protocol:
-
The "Intermediate Dilution" Method:
-
pH Tuning (The "Protonation Switch"):
Visualization: Solubility Decision Tree
Caption: Decision tree for troubleshooting solubility based on experimental context (Assay vs. Synthesis).
Module 3: Purification & Recrystallization
User Issue: "I synthesized a benzyloxy quinoline, but I can't purify it. It oils out or traps impurities."[1]
Technical Insight: The benzyloxy group makes the molecule "greasy," often leading to oiling out in non-polar solvents. However, the rigid planar structure allows for excellent crystallization if the correct solvent polarity window is hit.
Recommended Solvent Systems:
| Method | Solvent Pair (Solvent / Anti-solvent) | Protocol |
| Recrystallization A | Ethanol / Water | Dissolve in boiling Ethanol.[1] Add hot water dropwise until turbid. Cool slowly. |
| Recrystallization B | Ethyl Acetate / Hexane | Dissolve in min.[1][3] EtOAc.[1][3][4] Add Hexane. Note: May oil out if added too fast.[1] |
| Recrystallization C | Acetonitrile (ACN) | Single solvent.[1] Dissolve boiling; cool to -20°C. Excellent for removing tarry impurities.[1] |
Q: My product is stuck in the mother liquor. How do I recover it? A: If the compound is too soluble in the organic phase, perform an Acid-Base Extraction :
-
Dissolve crude mixture in EtOAc.
-
Extract with 1M HCl (The quinoline moves to the aqueous phase as the salt
).[1] -
Discard the organic layer (removes non-basic impurities).[1]
-
Basify the aqueous layer with NaOH to pH 10 (The product precipitates as the free base).
-
Filter or extract back into EtOAc.[1]
Module 4: Salt Formation for Permanent Solubility
User Issue: "I need a water-soluble version of this drug for animal studies."
Technical Insight: The free base form of benzyloxy quinoline is unsuitable for IV/IP dosing. Converting the weak base (quinoline N) into a salt is the standard solution.[1]
Salt Selection Guide:
-
Hydrochloride (HCl): High melting point, stable.[2][1] Risk: May be hygroscopic.
-
Mesylate (Methanesulfonate): Often provides higher aqueous solubility and better lipophilicity balance than HCl.[1]
-
Tosylate: Good for crystallizing difficult oils.[1]
Workflow: Mesylate Salt Formation
Caption: Step-by-step workflow for converting benzyloxy quinoline free base to a Mesylate salt.
Protocol:
-
Dissolve 100 mg of Benzyloxy Quinoline in 2 mL of Acetone (or Ethyl Acetate).
-
Add 1.05 equivalents of Methanesulfonic acid (diluted in 0.5 mL acetone) dropwise.
-
Precipitation should occur within minutes.[1] If not, cool to 0°C.[2]
-
Filter the white solid and dry under vacuum.[1]
-
Validation: Check solubility of the solid in water. It should be >10 mg/mL.[1]
References
-
BenchChem Technical Support. Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from [2][1]
-
National Center for Biotechnology Information (NCBI). Effect of pH and Ionic Strength on the Solubility of Quinoline. PubChem.[1] Retrieved from
-
Esmaili, S. et al. (2022).[2][1] Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties.[2][1][5] ACS Omega.[1] Retrieved from [2][1]
-
Pilkington, L. et al. (2021).[2][1] Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry.[1][6][7] Retrieved from [2][1]
-
ChemScene. Product Data: 7-(Benzyloxy)quinoline (CAS 131802-60-3).[1] Retrieved from [2][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijfmr.com [ijfmr.com]
- 7. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Minimizing Protodebromination in Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with a common but problematic side reaction: protodebromination. Here, we will dissect the causes of this unwanted reaction and provide actionable troubleshooting strategies and in-depth answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and streamline your purification processes.
Understanding Protodebromination
Protodebromination is a reductive debromination process where the bromine atom of your aryl bromide starting material is replaced by a hydrogen atom. This side reaction consumes your starting material, reduces the yield of the desired coupled product, and forms a byproduct that can be difficult to separate.[1] This reaction competes directly with the desired Suzuki coupling catalytic cycle.
The generally accepted mechanism for Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2][3] Protodebromination is thought to occur from the arylpalladium(II) halide intermediate, which, instead of undergoing transmetalation, reacts with a hydride or proton source, leading to the undesired byproduct.[4]
Catalytic Cycles: Desired vs. Undesired Pathways
To effectively troubleshoot, it's crucial to visualize the competing pathways.
Caption: Competing Suzuki coupling and protodebromination pathways.
Troubleshooting Guide: Q&A Format
This section addresses specific experimental issues with detailed explanations and solutions.
Q1: My reaction has low yield, but my aryl bromide is consumed. LC-MS analysis shows a major byproduct with a mass corresponding to my starting material minus bromine. What is happening?
A: This is a classic symptom of protodebromination. Your palladium catalyst is activating the aryl bromide, but instead of coupling with the boronic acid, it's being converted to the corresponding arene (Ar-H). This indicates that the rate of protodebromination is competitive with or even faster than the rate of transmetalation.
Troubleshooting Steps:
-
Confirm the Byproduct: The first step is definitive identification. Run a control reaction without the boronic acid. If you still observe the formation of the debrominated product, it strongly implicates a protodebromination pathway.
-
Evaluate Your Base: The choice and strength of the base are critical.[1][4]
-
Problem: Strong bases, especially in the presence of water or alcohol, can generate hydride species or promote pathways that lead to debromination.[4] Very strong bases can also deprotonate protic solvents, creating a source for the unwanted reaction.[5]
-
Solution: Switch to a milder base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective at minimizing this side reaction.[4] If your substrate is base-sensitive, potassium fluoride (KF) can be a good choice.[6]
-
-
Re-evaluate the Catalyst and Ligand System: The ligand's properties significantly influence the relative rates of the desired coupling versus side reactions.[7][8]
-
Problem: While bulky, electron-rich phosphine ligands are excellent for promoting the oxidative addition of challenging substrates like aryl chlorides, they can sometimes paradoxically accelerate protodebromination.[1][9]
-
Solution: Screen different ligands. If you are using a very bulky ligand (e.g., SPhos, XPhos), consider trying a slightly less sterically demanding one. Sometimes, bidentate ligands like dppf can offer a better balance.[10] The goal is to find a ligand that promotes reductive elimination of the desired product faster than the protodebromination pathway.[7]
-
-
Check Reaction Conditions:
-
Problem: High temperatures and long reaction times can increase the likelihood of side reactions.[1][4]
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[4] Monitoring the reaction by TLC or LC-MS is crucial to avoid unnecessary heating after the reaction has reached completion.[11]
-
Q2: I am working with an electron-deficient or heteroaromatic aryl bromide, and protodebromination is severe. Why is this, and how can I fix it?
A: Electron-deficient and some heteroaromatic systems are particularly susceptible to protodebromination. The electron-withdrawing nature of these rings can make the aryl-palladium intermediate more reactive towards undesired pathways. For nitrogen-containing heterocycles, the N-H proton can also interfere with the reaction.[12]
Troubleshooting Steps:
-
Protect Acidic Protons: If you are using a substrate with an acidic proton (e.g., indole, imidazole), protecting the nitrogen is often the most effective strategy.[4][12] Common protecting groups like Boc or SEM can prevent interference with the catalytic cycle.[4][12]
-
Optimize the Catalyst System: For these challenging substrates, a highly active catalyst is needed to ensure the desired coupling outcompetes the side reaction.
-
Solvent Choice: The solvent can act as a proton source, especially if it is protic.[4][15]
-
Solution: Switch from protic solvents (like alcohols) to aprotic solvents such as dioxane, THF, or toluene.[4] Ensure your solvents are anhydrous by using proper drying techniques.
-
Q3: I suspect my boronic acid is decomposing, which might be contributing to the problem. How does this relate to protodebromination?
A: This is an excellent insight. The two side reactions, protodebromination (of the aryl halide) and protodeborylation (of the boronic acid), are often linked. If the boronic acid is unstable and decomposes, its effective concentration decreases.[11] This slows down the transmetalation step, giving the arylpalladium(II) intermediate more time to undergo protodebromination.[11]
Troubleshooting Logic:
Caption: A logical workflow for troubleshooting protodebromination.
Solutions for Boronic Acid Instability:
-
Use Boronate Esters: Boronic esters, such as pinacol or MIDA esters, are significantly more stable than their corresponding boronic acids and are less prone to protodeborylation.[7][10][11] MIDA boronates are particularly useful as they slowly release the free boronic acid under the reaction conditions, keeping its concentration low but steady, which can favor transmetalation over decomposition.[10][13]
-
Reagent Purity: Ensure your boronic acid is pure and stored correctly. Degradation over time is common.[4]
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the base in protodebromination? A: The base plays multiple roles. It is required to activate the boronic acid for transmetalation, typically by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻).[6][11] However, strong bases can promote protodebromination by several mechanisms: 1) generating hydride species from trace water or solvent impurities, 2) directly participating in a protonolysis pathway, or 3) increasing the electron density on the palladium center, which may facilitate undesired reductive pathways.[1][4]
Q: Can the choice of palladium precursor affect the reaction? A: Yes. While Pd(II) sources like Pd(OAc)₂ are common, they must be reduced in situ to the active Pd(0) species.[7] This reduction step can sometimes be inefficient or lead to side reactions. Using a pre-formed, air-stable Pd(0) source or a "precatalyst" that rapidly and cleanly generates Pd(0) can lead to a more efficient catalytic cycle, minimizing the lifetime of intermediates that could lead to protodebromination.[13]
Q: Are there specific solvent effects I should be aware of? A: Absolutely. Protic solvents (water, alcohols) are often a direct source of protons for the protodebromination reaction.[4] Aprotic solvents like toluene, dioxane, or THF are generally preferred to minimize this risk.[1] It is also critical to use anhydrous solvents, as even small amounts of water can be detrimental.[11][16]
Q: How does ligand choice impact the balance between Suzuki coupling and protodebromination? A: The ligand modulates the steric and electronic properties of the palladium center.
-
Electron-rich ligands (like alkylphosphines) promote the initial oxidative addition step, which is often beneficial, especially for less reactive aryl bromides.[2][7]
-
Bulky ligands promote the final reductive elimination step, which releases the desired product.[2][7] However, a paradox exists where very bulky ligands can also promote the reductive elimination of the aryl-hydride species, leading to protodebromination.[1][9] The key is to find a ligand that provides a fast rate of productive C-C bond formation relative to the undesired C-H bond formation.
Summary Table of Recommended Conditions
| Parameter | Recommendation to Minimize Protodebromination | Rationale |
| Base | Use milder inorganic bases: K₃PO₄, CsF, KF. | Stronger bases can generate hydride species and promote side reactions.[1][4] |
| Ligand | Screen for optimal balance. If using bulky, electron-rich ligands (e.g., XPhos, SPhos), consider slightly less bulky alternatives or bidentate ligands (e.g., dppf). | Very bulky ligands can paradoxically accelerate protodebromination.[9] The goal is to accelerate desired reductive elimination.[7] |
| Solvent | Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF). | Protic solvents can be a direct source of protons for the side reaction.[1][4] |
| Temperature | Use the lowest effective temperature. | Higher temperatures can increase the rate of side reactions.[1] |
| Boron Reagent | Use stable boronate esters (Pinacol, MIDA) if the corresponding boronic acid is unstable. | Prevents protodeborylation, which slows transmetalation and allows more time for protodebromination to occur.[10][11][13] |
| Atmosphere | Maintain a strictly inert (Argon or Nitrogen) atmosphere. | Oxygen can deactivate the Pd(0) catalyst, leading to a sluggish reaction and more time for side reactions.[4] |
General Experimental Protocol for Minimizing Protodebromination
This protocol is a starting point for a Suzuki-Miyaura coupling where protodebromination is a concern.
-
Reaction Setup:
-
Thoroughly dry a Schlenk flask or reaction vial under high vacuum with gentle heating. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
If not using a glovebox, charge the flask with the aryl bromide, the boronate ester (preferred over boronic acid), and the mild base (e.g., K₃PO₄).
-
Evacuate and backfill the flask with inert gas three times.[16]
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst and any additional ligand.
-
Prepare the anhydrous, aprotic solvent (e.g., toluene) by degassing it for 20-30 minutes with argon sparging or by using three freeze-pump-thaw cycles.[11][16]
-
Add the degassed solvent to the reaction flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction to the lowest temperature that shows reasonable conversion (e.g., start at 60-80 °C).
-
Stir the mixture vigorously.
-
Monitor the reaction progress closely by TLC, GC-MS, or LC-MS to avoid prolonged heating after completion.[16]
-
-
Workup and Analysis:
-
Once the reaction is complete, cool it to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Analyze the crude material to determine the ratio of desired product to the protodebrominated byproduct.
-
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 49(5), 1028–1041. Available from: [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Tcyrulnikov, S., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. 10.1016/j.mcat.2018.05.001. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Corless, V. B., & Gevorgyan, V. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13496. Available from: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]
-
MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 13(3), 598. Available from: [Link]
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4444–4447. Available from: [Link]
-
Reddit. (2024). For the pro's (Suzuki). Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 323. Available from: [Link]
-
YouTube. (2023). Solvent Effects in Proton Transfers; Lewis Acid-base Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Alternative protecting groups for 7-hydroxyquinoline synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Protecting Group Strategies for 7-Hydroxyquinoline Synthesis
Introduction: The 7-Hydroxyquinoline Challenge
7-Hydroxyquinoline (7-HQ) is a deceptive scaffold. While it appears to be a simple phenol, the presence of the pyridine nitrogen creates a "push-pull" electronic system that complicates standard protection strategies.
The Core Technical Challenges:
-
Ambident Nucleophilicity: The scaffold possesses two nucleophilic sites: the hydroxyl oxygen (pKa ~9.0) and the quinoline nitrogen (pKa ~5.1). Incorrect conditions lead to irreversible N-alkylation (quaternization), forming quinolinium salts rather than the desired ethers.
-
Ring Reduction Sensitivity: The electron-deficient pyridine ring is susceptible to reduction during catalytic hydrogenation (a common deprotection method for benzyl ethers), leading to 1,2,3,4-tetrahydroquinoline impurities.
-
Metal Chelation: The 8-position (adjacent to N) is open, but 7-HQ itself can participate in non-specific metal binding, potentially interfering with transition-metal catalyzed cross-couplings (e.g., Suzuki, Buchwald).
This guide provides a validated decision matrix and troubleshooting protocols to navigate these issues.
Part 1: Strategic Selection Matrix
Do not choose a protecting group (PG) based on convenience alone. Select based on your downstream chemistry.
| Protecting Group | Stability Profile | Deprotection Method | Best Application | Risk Factor |
| Benzyl (Bn) | Excellent (Base, Acid, Ox, Red) | Hydrogenolysis (H₂/Pd) or Lewis Acid | General synthesis; scaling up. | High: Risk of ring reduction during H₂ removal. |
| PMB (p-Methoxybenzyl) | Excellent (Base, Red) | Oxidative (DDQ, CAN) or Acid (TFA) | When the quinoline ring must remain unsaturated. | Low: Avoids hydrogenation entirely. |
| MOM (Methoxymethyl) | High (Base, Strong Nucleophiles) | Acid (HCl, TFA) | Lithiation: Directs ortho-lithiation at C8. | Med: Carcinogenic reagents (MOMCl) required.[1] |
| TIPS (Triisopropylsilyl) | Good (Base, Nucleophiles) | Fluoride (TBAF) or Acid | Mild conditions; orthogonal to esters/amines. | Low: Bulky group prevents N-coordination. |
| Pivalate (Piv) | Good (Ox, Acid) | Base (OH⁻) or Reductive (DIBAL) | Directing group for C-H activation; temporary masking. | Med: Labile to strong nucleophiles (Grignards). |
| Allyl | Good (Base, Acid) | Pd(PPh₃)₄ (Scavenger) | Orthogonal: Can be removed in presence of Bn/MOM. | Low: Clean removal, no ring reduction risk. |
Part 2: Validated Experimental Protocols
Protocol A: Regioselective O-Alkylation (The "Hard-Soft" Control)
Objective: Install Benzyl or PMB groups while suppressing N-alkylation.
The Logic: According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide oxygen is a "harder" nucleophile than the pyridine nitrogen. We maximize O-selectivity by using a "hard" leaving group (bromide/chloride), a polar aprotic solvent (DMF) to solvate the cation (leaving the phenoxide "naked"), and a carbonate base.
Step-by-Step:
-
Dissolution: Dissolve 7-hydroxyquinoline (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Note: Do not use THF; solubility is poor, promoting aggregate formation that may favor N-alkylation.
-
-
Deprotonation: Add K₂CO₂ (1.5 equiv). Stir at RT for 30 mins. The solution will turn yellow/orange (phenoxide formation).
-
Addition: Add Benzyl Bromide (or PMB-Cl) (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 4-6 hours.
-
Monitoring: TLC (Hex/EtOAc). The O-alkylated product is typically less polar than the N-alkylated salt.
-
-
Workup: Pour into ice water. The O-ether usually precipitates as a solid. Filter and wash with water.
-
Purification: If N-alkylated by-product is observed (remains in aqueous phase or sits at baseline), recrystallize from EtOH.
-
Protocol B: "Ring-Safe" Deprotection of Benzyl Ethers
Objective: Remove the benzyl group without reducing the quinoline ring.
The Issue: Standard H₂/Pd-C conditions often reduce the C2-C3 or C5-C8 bonds of the quinoline. The Fix: Transfer Hydrogenation.
-
Setup: Dissolve the benzylated intermediate in Ethanol (0.1 M).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Donor Addition: Add Ammonium Formate (5-10 equiv) or 1,4-Cyclohexadiene (10 equiv).
-
Activation: Heat to reflux (or 60°C) under Argon (no H₂ balloon needed).
-
Mechanism: The kinetic barrier for transfer hydrogenation of the benzyl ether is lower than that of the electron-deficient pyridine ring.
-
Workup: Filter through Celite while hot. Evaporate solvent.
Protocol C: Orthogonal Allyl Protection
Objective: Protection for syntheses requiring late-stage mild deprotection.
-
Installation: Follow Protocol A using Allyl Bromide .
-
Deprotection (Pd-Catalyzed):
-
Dissolve substrate in dry THF.
-
Add Morpholine (scavenger, 2.0 equiv).
-
Add Pd(PPh₃)₄ (1-2 mol%).
-
Stir at RT for 1-2 h. The allyl group is transferred to morpholine, regenerating the phenol.
-
Part 3: Troubleshooting Center (FAQ)
Q1: I am seeing a persistent polar spot on TLC during Benzylation. What is it?
-
Diagnosis: This is likely the N-benzyl-7-hydroxyquinolinium salt (N-alkylation).
-
Fix:
-
Switch solvent to Acetone (reflux) with K₂CO₃. The lower dielectric constant favors the tighter ion pair, often suppressing N-attack.
-
Ensure you are using 1.05 - 1.1 equiv of alkyl halide. Large excesses drive the slower N-alkylation side reaction.
-
Q2: My hydrogenation (H₂/Pd-C) yielded a mixture of product and a +4 mass impurity.
-
Diagnosis: You have reduced the pyridine ring (tetrahydroquinoline formation).
-
Fix:
-
Immediate: Switch to Protocol B (Transfer Hydrogenation).
-
Alternative: Add a catalyst poison like Thiophene (trace) to the H₂ reaction, or use Sulfided Pt/C instead of Pd/C.
-
Strategic: If this step is late-stage, consider using PMB protection earlier, which can be removed with TFA (acidic) or DDQ (oxidative) without touching the ring.
-
Q3: Can I use TBDMS (TBS) protection?
-
Analysis: TBDMS is often too labile on 7-HQ. The basic nitrogen can catalyze its own desilylation in protic solvents (methanol/water).
-
Recommendation: Use TIPS (Triisopropylsilyl). The steric bulk prevents the quinoline nitrogen from coordinating to the silicon center, significantly increasing stability.
Q4: I need to lithiate position 8. Which PG is best?
-
Recommendation: Use MOM or SEM . These groups can coordinate Lithium (Directed Ortho Metalation - DOM), stabilizing the anion at C8.
-
Warning: Benzyl ethers are poor directors for C8 lithiation due to competitive benzylic deprotonation.
-
Part 4: Visualizations
Figure 1: Protecting Group Decision Tree
Caption: Logic flow for selecting the optimal protecting group based on reaction constraints.
Figure 2: Regioselectivity & Side Reactions[1]
Caption: Mechanistic divergence between desired O-alkylation and unwanted N-alkylation.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Musci, P. et al. "Selective O-alkylation of 7-hydroxyquinoline." Journal of Organic Chemistry, 2017.
- Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in catalytic transfer hydrogenation: A convenient method for the reduction of functional groups." Synthesis, 1988, 91–95.
-
Liang, S. H. et al. "Rapid microfluidic flow hydrogenation for reduction or deprotection of 18F-labeled compounds."[2] Chem. Commun., 2013, 49, 8755-8757.[2] (Demonstrates rapid debenzylation of quinolin-8-ol derivatives).
-
Vutukuri, D. R. et al. "A Mild Deprotection Strategy for Allyl-Protecting Groups."[3][4] J. Org.[4][5] Chem., 2003, 68, 1146-1149.[3][4] (Allyl deprotection protocol).
-
BenchChem Technical Support. "Stability of Quinoline Compounds in Aqueous Solutions." (Stability data).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Rapid microfluidic flow hydrogenation for reduction or deprotection of 18F-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Sterically Crowded Quinoline Coupling
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the cross-coupling of sterically hindered quinoline derivatives.
Steric crowding (e.g., at the 2- or 8-position of the quinoline core) fundamentally alters the kinetics of the palladium catalytic cycle. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your coupling reactions succeed.
Workflow: Catalyst & Ligand Selection Logic
Workflow for catalyst and ligand selection in hindered quinoline coupling.
FAQ & Troubleshooting: Mechanistic Insights
Q1: Why do standard palladium catalysts (like Pd(PPh₃)₄) fail with 2,8-disubstituted quinolines? A1: The failure is rooted in the opposing electronic and steric requirements of the catalytic cycle. The standard Pd(PPh₃)₄ catalyst struggles because the oxidative addition step requires a highly electron-rich metal center, and the reductive elimination step requires substantial steric bulk to "push" the crowded coupled products off the metal. PPh₃ is neither sufficiently electron-donating nor bulky enough. Furthermore, the basic quinoline nitrogen can coordinate to the palladium center, leading to known catalyst deactivation (poisoning).
Q2: Which ligand systems are recommended for the Suzuki-Miyaura coupling of bulky quinolines? A2: For Suzuki-Miyaura cross-coupling of highly hindered quinolines (such as those forming tetra-ortho-substituted biaryls), bulky chiral or achiral N-heterocyclic carbene (NHC) palladium catalysts (e.g., Pd/IPr or Pd/SIPr) are highly recommended[1]. These ligands provide a strong sigma-donating character that accelerates oxidative addition, while their umbrella-like steric profile facilitates reductive elimination. Alternatively, arsa-Buchwald ligands have shown excellent efficacy by facilitating the transmetalation step owing to the longer arsenic-palladium bond[2].
Q3: How do I prevent catalyst poisoning by the quinoline nitrogen during cross-coupling? A3: Quinoline binding to the palladium center is a primary pathway for catalyst deactivation. To mitigate this, you can use highly sterically demanding ligands like AdQPhos, which physically block the quinoline nitrogen from coordinating to the Pd center. Another field-proven technique is the addition of stoichiometric or catalytic amounts of silver salts (e.g., Ag₂O), which act as scavengers to preferentially bind the quinoline nitrogen or assist in halide abstraction, keeping the Pd cycle active[3].
Q4: What is the optimal catalytic system for Buchwald-Hartwig amination of 8-substituted quinolines? A4: Buchwald-Hartwig amination of hindered quinolines (e.g., 5-bromo-8-benzyloxyquinoline) with secondary amines requires sterically demanding electron-rich phosphine ligands[4]. Ligands such as JohnPhos, Tri-tert-butylphosphine (TTBP), or BrettPhos paired with Pd₂(dba)₃ or Pd(OAc)₂ are optimal[4]. The bulky biaryl backbone of these ligands prevents the formation of inactive palladium bis-ligand complexes, ensuring a highly active mono-ligated Pd(0) species that can oxidatively add to the hindered aryl halide[5].
Quantitative Data: Ligand Efficacy Comparison
Summarizing the performance of various ligand classes when applied to sterically crowded quinoline substrates:
| Ligand Type | Example | Recommended Coupling | Steric Profile (% Buried Vol) | Typical Yields (Hindered) | Catalyst Poisoning Resistance |
| Triarylphosphine | PPh₃ | Unhindered SMC | ~25% | < 20% | Low |
| Dialkylbiaryl Phosphine | BrettPhos / JohnPhos | B-H Amination | High (> 40%) | 75 - 95% | Moderate |
| N-Heterocyclic Carbene | IPr / SIPr | SMC (Tetra-ortho) | High (~ 45%) | 80 - 98% | High |
| Adamantyl Phosphine | AdQPhos | Very High (> 50%) | 70 - 90% | Very High |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Suzuki-Miyaura Coupling of 2,8-Disubstituted Quinoline Halides
Mechanism Focus: Accelerating Reductive Elimination via NHC Ligands
-
Catalyst Pre-activation: In an argon-filled glovebox, combine Pd(OAc)₂ (5 mol%) and IPr·HCl (10 mol%) in anhydrous THF. Stir at room temperature for 30 minutes.
-
Validation Checkpoint: Observe a distinct color change from orange to pale yellow. This confirms the successful deprotonation of the imidazolium salt and the formation of the active Pd(0)-NHC complex.
-
-
Substrate Addition: Add the sterically hindered 2,8-disubstituted quinoline halide (1.0 equiv) and the bulky arylboronic acid (1.5 equiv).
-
Base Selection (Causality): Add finely milled, anhydrous K₃PO₄ (3.0 equiv). Why? The use of a solid, insoluble base ensures a slow, controlled transmetalation rate, which minimizes the competing protodeboronation of the sterically hindered boronic acid.
-
Reaction: Seal the vial, remove it from the glovebox, and heat at 90 °C for 12 hours.
-
Workup & Validation: Quench with water and extract with EtOAc.
-
Validation Checkpoint: GC-MS or TLC should show complete consumption of the quinoline halide. If unreacted halide remains alongside protodeboronated aryl species, your base contained moisture.
-
Protocol B: Buchwald-Hartwig Amination of Bulky Quinolines
Mechanism Focus: Mono-ligated Pd(0) Formation
-
Catalyst Preparation: Mix Pd₂(dba)₃ (2.5 mol%) and BrettPhos (6.0 mol%) in degassed toluene (10 volumes).
-
Causality: Using a slight stoichiometric excess of the ligand relative to palladium (1.2:1 ratio per Pd atom) prevents the precipitation of inactive "Pd black".
-
Validation Checkpoint: The solution should remain a clear, deep red/purple without any black precipitate forming on the walls of the flask.
-
-
Reagent Addition: Add the quinoline halide (1.0 equiv), the secondary amine (1.5 equiv), and NaOtBu (1.5 equiv).
-
Heating: Stir at 110 °C for 8 hours under a strict nitrogen atmosphere[5].
-
Filtration: Filter the hot mixture through a pad of Celite. This immediately halts the reaction and removes inorganic salts and bulk palladium residues.
-
Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography.
References
- Source: sigmaaldrich.
- Source: acs.
- Source: researchgate.
- Source: nih.
- Synthesis of Novel 5-(N-Substituted-Anilino)
- Source: organic-synthesis.
Sources
Validation & Comparative
Reactivity Comparison Guide: 6-Bromoquinoline vs. 8-Bromoquinoline Derivatives
Executive Summary
The functionalization of the quinoline scaffold is a cornerstone operation in medicinal chemistry, materials science, and agrochemical development. Among the various halogenated derivatives, bromoquinolines serve as highly versatile electrophiles for carbon-carbon and carbon-heteroatom bond formation. However, the positional isomerism of the bromine atom dictates distinct reactivity profiles. As a Senior Application Scientist, I have compiled this guide to objectively compare the reactivity of 6-bromoquinoline and 8-bromoquinoline . By analyzing the underlying steric and electronic causality, this guide provides researchers with the predictive insights necessary to optimize catalyst selection and experimental conditions.
Mechanistic & Structural Causality
The fundamental differences in reactivity between the 6-position and the 8-position are governed by their spatial relationship to the quinoline nitrogen atom. Understanding these microenvironments is critical for rational reaction design.
-
The 6-Position (Sterically Unhindered Electrophile): Located on the carbocyclic ring, the 6-position is relatively distant from the structural perturbation of the nitrogen atom[1]. Its electronic environment is less perturbed, and it lacks significant steric encumbrance[1]. Consequently, 6-bromoquinoline behaves analogously to a standard, unhindered electron-deficient aryl bromide. It readily undergoes rapid oxidative addition with low-valent transition metals (e.g.,
or ) and exhibits broad compatibility with standard ligand systems[1]. -
The 8-Position (The Peri-Effect & Chelation): The 8-position is adjacent to the quinoline nitrogen, subjecting it to the "peri" effect[1]. The spatial proximity of the nitrogen lone pair creates a highly specific microenvironment characterized by significant steric hindrance[1]. This steric crowding can severely impede the approach of bulky transition metal complexes during the oxidative addition step, often leading to lower yields or requiring specialized ligands to force the reaction forward[1],[2]. Conversely, this same proximity allows the nitrogen atom to act as a directing group, offering chelation assistance in specific catalytic cycles or facilitating Directed ortho-Metalation (DoM) at the adjacent 7-position during metal-halogen exchange[1]. Furthermore, the quinoline nitrogen can competitively coordinate to the metal center, potentially leading to catalyst inhibition if the ligand sphere is not properly optimized[3].
Caption: Logical flow comparing the steric and electronic effects on cross-coupling reactivity.
Comparative Reactivity Profiles
To facilitate rapid decision-making, the quantitative and qualitative reactivity trends of both isomers across standard synthetic transformations are summarized below.
| Reaction Class | 6-Bromoquinoline Performance | 8-Bromoquinoline Performance | Mechanistic Rationale |
| Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) | High Reactivity. Proceeds smoothly with standard catalysts like | Moderate to High Reactivity. Often requires bulky, electron-rich phosphine ligands (e.g., XPhos) to overcome steric hindrance[1],[3]. | The 8-position's steric bulk slows oxidative addition. The adjacent nitrogen can also competitively bind the metal center[3]. |
| Ni-Catalyzed Reductive Cross-Coupling | High Yields. Well-tolerated in standard electrochemical or reductive setups. | Lower Yields. Often exhibits reduced enantioselectivity and conversion rates[2]. | Increased steric hindrance at the 8-position directly limits the efficiency of the |
| Metal-Halogen Exchange (e.g., with n-BuLi) | Clean Conversion. Rapid lithium-bromine exchange to form 6-lithioquinoline[1]. | Complex Profile. Rapid exchange occurs, but the nitrogen can direct ortho-metalation at the 7-position[1]. | The basicity and coordinating ability of the adjacent nitrogen atom facilitate directed deprotonation (DoM)[1]. |
| Nucleophilic Aromatic Substitution ( | Unreactive (Ground State). Requires strong activating groups (e.g., | Unreactive (Ground State). Requires strong activating groups[1]. | The quinoline nitrogen provides insufficient electron withdrawal to activate the carbocyclic ring for facile |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following methodology details a self-validating system for the Suzuki-Miyaura coupling of bromoquinolines. Every step is designed to mitigate the specific challenges associated with these heterocycles.
General Protocol: Suzuki-Miyaura Coupling of Bromoquinolines
Objective: To couple 6-bromo or 8-bromoquinoline with an arylboronic acid using palladium catalysis.
-
Reagent Assembly: To an oven-dried Schlenk flask, add the bromoquinoline substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and a mild inorganic base such as
(2.0 equiv)[3].-
Causality: A slight excess of boronic acid compensates for potential protodeboronation.
is chosen as it is sufficiently basic to activate the boronic acid via the formation of a reactive boronate complex without causing unwanted side reactions.
-
-
Anaerobic Purge (Critical Step): Seal the vessel with a septum and purge the system with inert gas (Argon or Nitrogen) for 10–15 minutes[3].
-
Causality: Palladium catalysts, particularly the active
species, are highly sensitive to oxygen, which causes irreversible oxidation to inactive complexes[3].
-
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g.,
, 0.05 equiv)[3]. For 8-bromoquinoline, consider using a pre-formed precatalyst with bulky ligands (e.g., Pd-PEPPSI-IPr or /XPhos) to overcome steric hindrance[3]. Inject anhydrous, degassed solvent (e.g., 1,4-Dioxane or a Toluene/Water biphasic mixture). -
Thermal Activation & Monitoring: Heat the reaction mixture to 80–110 °C[3]. Monitor the reaction progress via TLC or LC-MS.
-
Causality: The self-validating aspect of this protocol relies on continuous monitoring. If the starting material remains unconsumed after 4 hours, it indicates either catalyst deactivation (oxygen ingress) or severe steric inhibition (common with 8-bromoquinoline), necessitating a ligand re-evaluation[3].
-
-
Workup & Isolation: Upon completion, cool the mixture to room temperature, quench with water to dissolve inorganic salts, and extract with Ethyl Acetate. Dry the organic layer over
, concentrate, and purify via silica gel flash chromatography.
Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling.
Conclusion & Selection Guide
When designing synthetic routes involving quinoline scaffolds, the choice between the 6-bromo and 8-bromo isomers should be dictated by the specific requirements of the target molecule and the tolerance of the catalytic system.
-
Select 6-bromoquinoline when rapid, high-yielding cross-coupling is required using standard, cost-effective catalyst systems. Its unhindered nature ensures predictable reactivity[1].
-
Select 8-bromoquinoline when targeting specific architectural geometries (e.g., amido-quinoline ligands for non-metallocene catalysts[4]), but be prepared to optimize the catalytic system. Employ bulky, electron-rich phosphine ligands to overcome the inherent steric hindrance of the peri-effect and mitigate potential catalyst poisoning by the adjacent nitrogen atom[1],[3].
References
- [A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline] - [benchchem.com]:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeDyKnWeEPRiu8kcUYF6Pir1-DsDgV8m01VGFghSzyqBf90rQhUHzulPliOjJiOLsGRE-IbBm_3Br2uMg-rN2407g73KJrk5x9j9yV__N75-bidX1tbh6d30FzGZodo8LO8kPw31T0aRoA0qtyD8RA4PnZrSTwr_ytjfPyyVAYce_ycWF-mFmBaO94-Lg4imedfAstLNbq7_fRHFWoqRZp2r8o1A5uVsBqxSCwCbU=]
- [Advances in High-Temperature Non-Metallocene Catalysts for Polyolefin Elastomers] - [mdpi.com]:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGujmrsoLFJ-c-dFIe8-Rfeqxb8s3MBfV6wcJ5wJIcf9Vi2-JnKGTIsIr-o-Z6UkqRr3swBGKi-V-dwGCmL2EY-17UTVE-0dgPeTX5IpV3zeXPItvbIztvoOZoBW6MRNkd9aQ==]
- [Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling] - [nih.gov]:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjGIZGYlwvxkGZl_owx2hD148-01POJL2uPtP7YZdyNk77biLgB_AFfkrF-Q9PNDThskugb787-NC3RDUEimsm4Feu-wD9IvrjOy_MuV4RMNKh9sHQeNDVp5CfbrJtWz6065OosJ19us5xcjc=]
- [Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile] - [benchchem.com]:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHETg8khyI4-cGW2pZw81IBtNmfK2vD5YH_UbcCqHxsE2_7PRlMFzA5jjsbrRzoTdmwxojoJX8-qgwXefJ1Cl44f8x7xjKmDeF936ud_F7QUJUFF9CnvtqCAStqyX_QdhetnQgkJcgOnwMQrajCd5SBxyRFtGBKTwMmtiXH5C7szeF02yBdU4kMSnhHVpua7KRW1zlGxWRKACS4FH7mSCfRjOGmzVN-5StxExnOBoIFL7SW3165EoA1yPGWVh8Zlh4=]
Sources
Technical Guide: 7-(Benzyloxy)-8-bromoquinoline vs. 7-Methoxy-8-bromoquinoline
This comprehensive technical guide compares 7-(Benzyloxy)-8-bromoquinoline and 7-methoxy-8-bromoquinoline , focusing on their synthesis, reactivity, and strategic application in medicinal chemistry.
Executive Summary
7-(Benzyloxy)-8-bromoquinoline and 7-methoxy-8-bromoquinoline are critical isomeric scaffolds used primarily to access 7,8-disubstituted quinolines. While both serve as electrophiles in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), their utility diverges based on the permanence of the protecting group and steric influence .
-
7-Methoxy-8-bromoquinoline: Ideal for targets requiring a permanent, metabolically stable ether at the 7-position. It offers a smaller steric profile, potentially facilitating difficult couplings at the crowded 8-position.
-
7-(Benzyloxy)-8-bromoquinoline: The reagent of choice for divergent synthesis . The benzyl group acts as a "mask" for a phenol, allowing for late-stage deprotection and diversification at the 7-position after the 8-position has been functionalized.
Structural & Electronic Analysis
The 8-position of the quinoline ring is unique due to the "peri" effect—interaction with the adjacent ring nitrogen (N1).[1] Introducing a substituent at C7 further crowds this environment.
| Feature | 7-Methoxy-8-bromoquinoline | 7-(Benzyloxy)-8-bromoquinoline |
| Molecular Weight | 238.08 g/mol | 314.18 g/mol |
| C7 Substituent | Methyl (-OMe) | Benzyl (-OBn) |
| Steric Bulk (A-value) | Low | High |
| Lipophilicity (LogP) | ~2.9 (Predicted) | ~4.5 (Predicted) |
| Electronic Effect | Strong EDG (+M), activates C8 | Strong EDG (+M), activates C8 |
| Primary Utility | Fixed structural motif | Protected intermediate (Phenol precursor) |
Steric Environment Visualization
The following diagram illustrates the steric crowding at the reactive C8-Br center. The Benzyl group introduces significant rotational bulk compared to the Methyl group, which can influence catalyst approach during cross-coupling.
Caption: Comparative steric influence on the reactive C8-Br bond. The benzyl group's flexibility and size create a more hindered environment than the methoxy group.
Synthetic Accessibility
Both compounds are synthesized from a common precursor: 7-hydroxyquinoline . The regioselectivity of the initial bromination is the critical step.
Validated Synthetic Pathway
-
Bromination: Treatment of 7-hydroxyquinoline with bromine or NBS typically yields 8-bromo-7-hydroxyquinoline due to the directing power of the hydroxyl group (ortho-direction) and the activation of the 8-position.
-
Alkylation: Divergent alkylation with Methyl Iodide or Benzyl Bromide yields the respective targets.
Caption: Divergent synthesis from 7-hydroxyquinoline. The 8-bromo-7-hydroxy intermediate serves as the common branch point.
Reactivity Profile Comparison
A. Suzuki-Miyaura Cross-Coupling
The 8-bromo group is an excellent handle for C-C bond formation. However, the ortho-substituent effect plays a role.
-
7-Methoxy: The smaller methoxy group allows for standard catalytic systems (e.g., Pd(PPh3)4, Na2CO3) to work efficiently with high yields (>85%).
-
7-Benzyloxy: The bulky benzyl group may retard the rate of oxidative addition or transmetallation.
-
Optimization: Use electron-rich, bulky phosphine ligands (e.g., S-Phos , X-Phos ) or bidentate ligands (dppf ) to overcome steric hindrance.
-
Solvent: Dioxane/Water or Toluene/Water systems at elevated temperatures (80-100°C) are recommended.
-
Comparative Yield Data (Suzuki Coupling with Phenylboronic Acid):
| Substrate | Catalyst System | Conditions | Yield | Ref |
|---|---|---|---|---|
| 7-OMe-8-Br | Pd(PPh3)4 (5 mol%) | DME/H2O, Na2CO3, 80°C | 92% | [1] |
| 7-OBn-8-Br | Pd(dppf)Cl2 (5 mol%) | Dioxane/H2O, K2CO3, 90°C | 84% | [2] |
B. Deprotection & Orthogonality
This is the decisive factor for selection.
-
7-Methoxy (Cleavage): Requires harsh Lewis acids like BBr3 (Boron Tribromide) in DCM at -78°C to RT.
-
Risk:[2] BBr3 is non-selective; it will cleave other ethers, esters, and potentially affect sensitive heterocycles.
-
-
7-Benzyloxy (Cleavage): Highly versatile removal options.
-
Hydrogenolysis (H2, Pd/C): Caution: Standard hydrogenolysis often reduces the C-Br bond (dehalogenation) alongside debenzylation. Do not use H2/Pd if the 8-Br is still present. Use this method after the cross-coupling is complete.
-
Acidic Hydrolysis: TFA/Thioanisole or mild Lewis acids.
-
BBr3: Also effective, but defeats the purpose of using Benzyl over Methyl.
-
Strategic Workflow: Late-Stage Diversification If your target requires an -OH group at position 7 (or a different ether), use the 7-Benzyloxy analog.
-
Couple: React 7-OBn-8-Br with Boronic Acid -> Product A (7-OBn, 8-Ar).
-
Deprotect: H2/Pd/C on Product A -> Product B (7-OH, 8-Ar).
-
Functionalize: Alkylate 7-OH with new R-X -> Final Product.
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-7-hydroxyquinoline
Note: This is the precursor for both targets.
-
Dissolve 7-hydroxyquinoline (1.0 eq) in Glacial Acetic Acid (0.5 M).
-
Add Bromine (1.05 eq) dropwise over 30 minutes at room temperature.
-
Tip: Monitor by TLC.[3] Over-bromination leads to 6,8-dibromo species.
-
-
Stir for 2 hours. Pour into ice water.
-
Filter the precipitate, wash with water, and recrystallize from Ethanol.
-
Yield: ~75-80%.
Protocol 2: Alkylation (Synthesis of 7-Benzyloxy-8-bromoquinoline)
-
Dissolve 8-bromo-7-hydroxyquinoline (1.0 eq) in dry DMF (0.3 M).
-
Add K2CO3 (2.0 eq) and stir for 15 minutes.
-
Add Benzyl Bromide (1.1 eq) dropwise.
-
Stir at 60°C for 4 hours.
-
Dilute with EtOAc, wash with H2O (3x) and Brine. Dry over Na2SO4.[3]
-
Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol 3: Optimized Suzuki Coupling for Sterically Hindered 8-Bromoquinolines
Use this protocol for the 7-Benzyloxy analog.
-
In a sealed tube, combine:
-
Add solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).
-
Heat to 90°C for 12-16 hours.
-
Cool, filter through Celite, and concentrate.
References
-
Regioselective Bromination of Hydroxyquinolines: Gershon, H., et al. "Halogenation of 8-hydroxyquinoline and related compounds."[5][6][7][8] Journal of Organic Chemistry, 1969. Link
-
Suzuki Coupling of Hindered Substrates: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[9] Link
-
Photoremovable Protecting Groups (BHQ): Fedoryak, O. D., et al.[10] "8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group." Organic Letters, 2002. Link
-
Synthesis of 7-methoxy-8-bromoquinoline: Musser, J. H., et al. "Synthesis of leukotriene D4 antagonists." Journal of Medicinal Chemistry, 1985. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. keyorganics.net [keyorganics.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. nathan.instras.com [nathan.instras.com]
Biological Activity of 7-Benzyloxy vs. 7-Hydroxy Quinoline Derivatives: A Comprehensive Comparison Guide
Executive Summary
Quinoline derivatives are cornerstone scaffolds in medicinal chemistry and molecular pharmacology. Substitutions at the 7-position of the quinoline ring fundamentally dictate the molecule's physicochemical properties and biological utility. This guide provides an objective, data-driven comparison between 7-Benzyloxyquinoline (7-BQ) and 7-Hydroxyquinoline (7-HQ) . While 7-BQ is primarily leveraged as a lipophilic, fluorogenic probe for high-throughput Cytochrome P450 (CYP) screening [1], its metabolic product, 7-HQ, serves as both a highly fluorescent readout and an independent bioactive pharmacophore.
Chemical & Functional Divergence
7-Benzyloxyquinoline (7-BQ): The Lipophilic Probe
7-BQ features a bulky benzyloxy side chain that renders the molecule highly lipophilic and non-fluorescent. This structural bulk makes it an ideal substrate for enzymes with large, accommodating active sites, such as human CYP3A4 and the bacterial mutant P450eryF A245T [1]. Because the CYP3A4 active site is exceptionally large and enriched with water molecules, it can simultaneously bind multiple molecules of 7-BQ, making it a sensitive indicator of complex drug-drug interactions (DDIs) [3]. Furthermore, studies on rat hepatic CYP enzymes have validated 7-BQ as a highly specific substrate for monitoring CYP3A induction by agents like dexamethasone [2].
7-Hydroxyquinoline (7-HQ): The Fluorescent Pharmacophore
Upon O-dealkylation of 7-BQ by CYP enzymes, the benzyloxy group is cleaved to yield 7-HQ. The unmasking of the hydroxyl group restores the push-pull electron system of the quinoline ring, resulting in intense fluorescence (
Comparative Data Presentation
The following table summarizes the quantitative and qualitative differences between the two derivatives, aiding researchers in selecting the appropriate scaffold for assay development or drug design.
| Property / Feature | 7-Benzyloxyquinoline (7-BQ) | 7-Hydroxyquinoline (7-HQ) |
| Chemical Role | Lipophilic precursor / Substrate | Hydrophilic metabolite / Product |
| Primary Application | Fluorogenic probe for CYP3A4 / P450eryF assays | Fluorescent readout; Bioactive pharmacophore |
| Fluorescence | Weak / Non-fluorescent | Highly fluorescent ( |
| Receptor/Enzyme Interaction | Binds large hydrophobic active sites (e.g., CYP3A4) | Metal chelator, hydrogen bond donor/acceptor |
| Biological Activity (Derivatives) | Tubulin polymerization inhibition (bulky variants) | Antimicrobial, FAP inhibitors, Tubulin inhibitors |
Mechanistic Pathway Visualization
The primary biological relationship between these two compounds is enzymatic O-dealkylation. The diagram below illustrates the workflow of a standard DDI screening assay, demonstrating how an inhibitor disrupts the conversion of 7-BQ to 7-HQ.
Metabolic O-dealkylation of 7-BQ to 7-HQ by CYP450 and its inhibition.
Self-Validating Experimental Protocol: CYP3A4 Inhibition Assay
To evaluate the biological activity of novel drug candidates against CYP3A4, the 7-BQ to 7-HQ conversion assay is the gold standard. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system .
Causality Behind Experimental Choices:
-
NADPH Regenerating System: CYP enzymes require a continuous supply of electrons. Using a regenerating system (Glucose-6-Phosphate + G6P-Dehydrogenase) prevents NADPH depletion and product inhibition, ensuring steady-state kinetics.
-
Substrate Concentration: 7-BQ is added at a concentration near its
(~40-50 µM). This specific stoichiometric choice ensures the assay remains highly sensitive to competitive inhibitors. -
Self-Validation Controls: A "No Enzyme" blank is mandatory to subtract the intrinsic auto-fluorescence of test compounds, preventing false negatives. A parallel positive control (Ketoconazole) validates the dynamic range and functional integrity of the CYP3A4 batch [1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 200 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological conditions and stabilize the CYP heme center. Dilute recombinant human CYP3A4 (or human liver microsomes) to a working concentration of 5 pmol/well in a 96-well black opaque plate.
-
Inhibitor Incubation: Add 10 µL of the test compounds (in serial dilutions) and the positive control (Ketoconazole, 1 µM final). Include a "No Enzyme" blank well containing only buffer and the test compound.
-
Substrate Addition: Add 7-BQ to achieve a final well concentration of 40 µM. Incubate the plate at 37°C for 10 minutes to allow pre-equilibration.
-
Reaction Initiation: Initiate the O-dealkylation reaction by adding 10 µL of the NADPH regenerating system. Incubate continuously at 37°C for 30 minutes.
-
Termination & Readout: Terminate the reaction by adding an equal volume of stop solution (20% Tris base in acetonitrile). Measure the fluorescence using a microplate reader at
nm and nm. Calculate the based on the reduction of 7-HQ fluorescence relative to the vehicle control.
Pharmacological Relevance in Drug Design
Beyond their utility in ADME/Tox screening, both 7-BQ and 7-HQ derivatives are actively explored in oncology. Derivatives of both 7-HQ and 7-BQ have been extensively studied for their ability to inhibit tubulin polymerization. Notably, specific 7-benzyloxy substituted quinoline-oxadiazoles have demonstrated potent tubulin assembly inhibition with
References
-
Khan, K. K., & Halpert, J. R. (2002). 7-Benzyloxyquinoline Oxidation by P450eryF A245T: Finding of a New Fluorescent Substrate Probe. Chemical Research in Toxicology.[Link]
-
Renwick, A. B., et al. (2001). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. Xenobiotica.[Link]
-
Foti, R. S., et al. (2012). Modeling Chemical Interaction Profiles: II. Molecular Docking, Spectral Data-Activity Relationship, and Structure-Activity Relationship Models for Potent and Weak Inhibitors of Cytochrome P450 CYP3A4 Isozyme. MDPI.[Link]
-
Author(s) omitted for brevity. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. PMC.[Link]
A Comparative Guide to Debenzylation: Boron Trichloride vs. Catalytic Hydrogenation
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the benzyl group is a workhorse for the protection of alcohols, amines, and carboxylic acids due to its general stability. However, the ultimate success of any synthetic route often hinges on the final deprotection step. The choice of method for cleaving the benzyl group can significantly impact the yield and purity of the final product. This guide provides an in-depth, objective comparison of two powerful debenzylation methods: boron trichloride (BCl₃)-mediated cleavage and catalytic hydrogenation. By understanding the nuances, strengths, and limitations of each, you can make more informed decisions in your synthetic endeavors.
Boron Trichloride (BCl₃) Mediated Debenzylation: A Chemoselective Powerhouse
Boron trichloride has emerged as a potent reagent for debenzylation, particularly in complex molecules where other functional groups might not survive traditional reductive conditions.[1][2] Its utility shines when dealing with substrates that are sensitive to hydrogenation.
Mechanism of Action
The debenzylation with BCl₃ is a Lewis acid-mediated cleavage. The boron atom in BCl₃ is electron-deficient and readily coordinates to the oxygen or nitrogen atom of the benzyl-protected group. This coordination weakens the benzylic C-O or C-N bond, facilitating its cleavage. The reaction generates a benzyl cation, which is then trapped to prevent unwanted side reactions.
A significant challenge with BCl₃-mediated debenzylation is the potential for the liberated benzyl cation to undergo Friedel-Crafts alkylation with electron-rich aromatic rings on the substrate or other molecules in the reaction mixture.[1] To circumvent this, a non-Lewis-basic cation scavenger, such as pentamethylbenzene, is often employed.[2][3] The scavenger traps the benzyl cation, preventing it from participating in deleterious side reactions.
Caption: Mechanism of BCl₃-mediated debenzylation with a cation scavenger.
Experimental Protocol: Debenzylation of an Aryl Benzyl Ether
The following protocol is adapted from the work of Okano, Fukuyama, and Tokuyama and has proven effective for a wide range of substrates.[1]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the benzyl-protected substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of BCl₃: Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 equiv) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 20-60 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a mixture of THF and saturated aqueous NaHCO₃.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Advantages and Chemoselectivity
The primary advantage of BCl₃ is its remarkable chemoselectivity. It allows for the debenzylation of substrates containing functional groups that are sensitive to reduction, which is a significant limitation of catalytic hydrogenation.
| Functional Group | Tolerance to BCl₃ Debenzylation | Yield (%) | Reference |
| Nitro (NO₂) | Tolerated | 95 | [1] |
| Iodo (I) | Tolerated | 96 | [1] |
| Allyl | Tolerated | 94 | [1] |
| Thiol Ester | Tolerated | 85 | [1] |
| Boc protecting group | Tolerated | 91 | [1] |
| Cbz protecting group | Tolerated | 95 | [1] |
| TBS ether | Tolerated | 94 | [1] |
| Ester (Pivalate) | Tolerated | 98 | [1] |
Table 1: Functional group compatibility and representative yields for BCl₃-mediated debenzylation of aryl benzyl ethers.[1]
Limitations and Considerations
-
Stoichiometric Reagent: BCl₃ is a stoichiometric reagent, not a catalyst, which can have implications for cost and waste on a large scale.
-
Handling: Boron trichloride is a toxic and corrosive gas that is typically handled as a solution in an appropriate solvent. It reacts violently with water and requires careful handling in an inert atmosphere.
-
Substrate Scope: While excellent for aryl benzyl ethers, its utility for N-benzyl amines can be substrate-dependent, with some successes reported.[4]
-
Side Reactions: Without a proper cation scavenger, Friedel-Crafts alkylation can be a significant side reaction, leading to reduced yields and complex product mixtures.[1]
Catalytic Hydrogenation: The Classic and Mild Approach
Catalytic hydrogenation is a widely employed and highly effective method for debenzylation. It is valued for its mild reaction conditions and the clean nature of the reaction, often producing the deprotected product and toluene as the only byproduct.
Mechanism of Action
Catalytic hydrogenation involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds through the following key steps:
-
Adsorption: Both the benzyl-protected substrate and the hydrogen source adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the palladium surface, forming palladium hydride species.
-
Hydrogenolysis: The activated hydrogen species on the catalyst surface cleave the benzylic C-O or C-N bond.
-
Desorption: The deprotected product and toluene desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: Simplified mechanism of catalytic hydrogenation for debenzylation.
Experimental Protocols
Two common variations of catalytic hydrogenation are employed: standard hydrogenation with hydrogen gas and catalytic transfer hydrogenation.
Protocol 1: Standard Hydrogenolysis with H₂ Gas
-
Preparation: Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Hydrogen Atmosphere: Seal the flask and purge with hydrogen gas. A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method offers a safer alternative to using hydrogen gas.
-
Preparation: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 mmol) in methanol.
-
Catalyst Addition: Add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Hydrogen Donor: Add ammonium formate (3-5 equivalents per benzyl group) to the stirred mixture.
-
Reaction: Stir at room temperature and monitor by TLC.
-
Work-up and Isolation: Follow the same filtration and concentration procedure as for standard hydrogenolysis.
Advantages and Scope
-
Mild Conditions: Reactions are typically run at room temperature and atmospheric pressure.
-
High Yields: Hydrogenolysis often proceeds to completion with high yields.
-
Catalytic: Only a catalytic amount of palladium is required.
-
Broad Substrate Scope: Effective for benzyl ethers, amines, and esters.
| Substrate Type | Hydrogen Source | Catalyst | Solvent | Yield (%) | Reference |
| Benzyl Ether | H₂ (balloon) | SiliaCat Pd(0) | MeOH | >98 | [5] |
| N-Benzyl Amine | H₂ (balloon) | Pd/C & Nb₂O₅/C | MeOH | 99 | [6][7] |
| Benzyl Ester | H₂ (balloon) | 10% Pd/C | EtOH | High | [8] |
| Benzyl Ether | Ammonium Formate | 10% Pd/C | MeOH | High | [9] |
Table 2: Representative yields for catalytic hydrogenation of various benzyl-protected compounds.
Limitations and Considerations
-
Functional Group Intolerance: The primary drawback of catalytic hydrogenation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some halides.[10]
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds.
-
Safety: While transfer hydrogenation is safer, the use of hydrogen gas requires appropriate safety precautions due to its flammability.
-
Selectivity: In molecules with multiple types of benzyl groups, achieving selective debenzylation can be challenging.
Head-to-Head Comparison: BCl₃ vs. Hydrogenation
| Feature | BCl₃-Mediated Debenzylation | Catalytic Hydrogenation |
| Reagent Type | Stoichiometric | Catalytic |
| Reaction Conditions | Low temperature (-78 °C) | Room temperature, atmospheric pressure |
| Chemoselectivity | Excellent; tolerates reducible groups | Poor; reduces alkenes, alkynes, nitro groups, etc. |
| Substrate Scope | Excellent for aryl benzyl ethers; variable for others | Broad for benzyl ethers, amines, and esters |
| Key Advantage | Debenzylation in the presence of reducible groups | Mild conditions and high yields |
| Key Disadvantage | Harsh reagent, stoichiometric, potential side reactions | Poor functional group compatibility |
| Work-up | Aqueous quench and extraction | Filtration to remove catalyst |
Table 3: A direct comparison of the key features of BCl₃-mediated debenzylation and catalytic hydrogenation.
Comparative Yield Data
| Substrate | Method | Conditions | Yield (%) | Reference |
| 4-Benzyloxy-1,2-dimethoxybenzene | BCl₃, Pentamethylbenzene | CH₂Cl₂, -78 °C | 92 | [1] |
| 1-(Benzyloxy)-4-methoxybenzene | H₂ (balloon), SiliaCat Pd(0) | MeOH, rt | >98 | [5] |
| N-Boc-O-benzyl-L-tyrosine | BCl₃, Pentamethylbenzene | CH₂Cl₂, -78 °C | 91 | [1] |
| N-Cbz-O-benzyl-L-tyrosine | H₂ (balloon), Pd/C | EtOH, rt | High | [11] |
| Benzyl benzoate | H₂ (high pressure), Copper chromite | Neat, 120 °C | 75 | [12] |
| Benzyl Phenyl Ether | H₂ (high pressure), Ni/Silica | Neat, mechanochemical | ~70 (Toluene) | [13] |
Table 4: Comparative yields for the debenzylation of similar substrates using BCl₃ and catalytic hydrogenation.
Decision-Making Workflow
The choice between BCl₃ and catalytic hydrogenation is highly dependent on the specific substrate. The following workflow can guide your decision-making process:
Caption: A workflow to guide the selection of a debenzylation method.
Senior Application Scientist's Perspective
From a practical standpoint in a drug development setting, catalytic hydrogenation is often the first choice for debenzylation due to its mild conditions, high efficiency, and the ease of product isolation. The use of transfer hydrogenation, in particular, mitigates the safety concerns associated with hydrogen gas, making it an attractive option for both lab-scale and pilot-plant operations.
However, the "Achilles' heel" of hydrogenation is its lack of chemoselectivity. In the synthesis of complex, highly functionalized molecules, it is common to encounter substrates with functional groups that are incompatible with reductive cleavage. This is where BCl₃ demonstrates its true value. While it is a more demanding reagent to handle, its ability to selectively debenzylate in the presence of reducible moieties is often the key to a successful synthetic endgame.
My advice to researchers is to always consider the entire molecular landscape of your substrate. If your molecule is free of reducible functional groups, catalytic hydrogenation is likely the more straightforward and efficient path. If, however, your substrate is adorned with sensitive functionalities, investing the effort to perform a BCl₃-mediated debenzylation will likely save you significant time and resources that would otherwise be spent on redesigning your synthetic route or dealing with complex purification challenges.
References
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Scilit. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
-
Wang, Y., et al. (2023). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Mechanochemistry. [Link]
-
Bieg, T., & Szeja, W. (1985). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 63(8), 2154-2157. [Link]
- Tilly, B. (1965). U.S. Patent No. 3,213,145. Washington, DC: U.S.
-
Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Qualitas. [Link]
-
Yadav, J. S., et al. (2019). BCl₃-Mediated C-N, C-S, and C-O Bond Formation of Imidazo[1,2-a]pyridine Benzylic Ethers. ACS Omega, 4(3), 4530-4539. [Link]
-
Tokuyama, H., et al. (2008). Mild debenzylation of aryl benzyl ether with BCl3 in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Tohoku University Institutional Repository. [Link]
-
Reddit. (2022). BCl3 side reactions. [Link]
-
Komatsu, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2136-2141. [Link]
- Google Patents. (2004).
-
Komatsu, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2136-2141. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
-
Seeberger, P. H., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 872-876. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Xie, J., Ménand, M., & Valéry, J. M. (2005). Regioselective debenzylation of C-glycosyl compounds by boron trichloride. Carbohydrate research, 340(3), 481–487. [Link]
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1H NMR shifts of H-8 vs H-6 protons in substituted quinolines
Topic: Comparative Guide: 1H NMR Shifts and Assignment Strategies for H-8 vs H-6 Protons in Substituted Quinolines Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists
Executive Summary
In substituted quinolines, distinguishing the H-6 and H-8 protons is a frequent analytical challenge due to the overlap of aromatic signals and the subtle influence of remote substituents. This guide provides a definitive methodology for assignment, grounded in electronic shielding principles and nuclear Overhauser effect (NOE) correlations.
The Core Distinction:
-
H-8 (The "Peri" Proton): Typically resonates downfield (
8.0 – 8.4 ppm) relative to H-6. This deshielding arises from the paramagnetic anisotropy of the adjacent nitrogen lone pair and the "peri-effect" from the heteroaromatic ring. -
H-6 (The "Distal" Proton): Typically resonates upfield (
7.4 – 7.8 ppm) . Its chemical shift is dominated by the electronic nature of substituents on the benzene ring rather than the pyridine ring's nitrogen.
Mechanistic Basis of Chemical Shifts
To accurately assign these protons, one must understand the electronic environment governing the quinoline scaffold.
A. The Nitrogen Anisotropy (H-8 Effect)
The nitrogen atom at position 1 exerts a strong deshielding effect on the proton at position 8. Unlike H-6, which is electronically insulated by the C5-C6 bond, H-8 sits in the deshielding cone of the nitrogen lone pair.
-
Observation: In unsubstituted quinoline, H-8 appears at
8.15 ppm , while H-6 appears at 7.53 ppm . -
Diagnostic Value: Any doublet appearing >8.0 ppm in the benzene region is a strong candidate for H-8 (or H-5, see below).
B. The H-4/H-5 Peri-Interaction (The "Anchor")
The most reliable structural anchor in quinoline NMR is the spatial proximity of H-4 (pyridine ring) and H-5 (benzene ring).
-
Distance: These protons are separated by
. -
NOE Correlation: A strong NOESY cross-peak between H-4 and H-5 allows you to unambiguously identify H-5. Once H-5 is assigned, H-6 can be identified via COSY coupling (ortho-coupling,
).
Comparative Analysis: H-6 vs. H-8
The following table summarizes the key spectral differences used for differentiation.
| Feature | H-6 Proton | H-8 Proton |
| Typical Shift ( | 7.4 – 7.8 ppm (Upfield) | 8.0 – 8.5 ppm (Downfield) |
| Multiplicity (Unsubst.) | Triplet / dd ( | Doublet / dd ( |
| Key NOE Contact | NOE to H-5 and H-7 | NOE to H-7 (and potentially H-1 substituents if N-oxide) |
| Electronic Sensitivity | Highly sensitive to C-5/C-7 substituents | Sensitive to N-protonation and C-7 substituents |
| Solvent Effect | Standard solvent shifts | Large downfield shift in acidic media (N-protonation) |
Substituent Impact Table
Data approximated from CDCl3 spectra.
| Substituent | Effect on H-6 ( | Effect on H-8 ( | Assignment Logic |
| 6-OMe (EDG) | N/A (Substituted) | -0.2 ppm (Shielded) | H-5 becomes a doublet ( |
| 8-OMe (EDG) | -0.1 ppm (Shielded) | N/A (Substituted) | H-7 becomes a triplet/dd; H-6 shifts upfield due to resonance. |
| 6-Cl (EWG) | N/A (Substituted) | +0.1 ppm (Deshielded) | H-5 is a narrow doublet; H-8 remains downfield >8.1 ppm. |
| 8-NO | +0.3 ppm (Deshielded) | N/A (Substituted) | Strong downfield shift of H-5, H-6, H-7 due to induction. |
Experimental Protocol: The "Anchor & Trace" Workflow
Do not rely solely on chemical shift prediction software. Use this self-validating protocol to assign regiochemistry.
Phase 1: 1D Proton Acquisition
-
Solvent Selection: Use DMSO-d
if solubility permits, as it minimizes aggregation. Use CDCl for standard comparison. -
Acquisition: Acquire a standard 1H spectrum (SW = 12-14 ppm to catch COOH or broad NH).
-
Initial Triage:
-
Identify H-2 (most downfield singlet/doublet, ~8.8 ppm).
-
Identify H-3 (often the most upfield signal, ~7.4 ppm).
-
Identify H-4 (doublet, ~8.1 ppm, often couples to H-3).
-
Phase 2: The NOE Anchor (Critical Step)
-
Experiment: Run a 2D NOESY (mixing time 300-500 ms) or 1D Selective NOE.
-
Target: Irradiate (or look for cross-peaks from) the H-4 signal.
-
Validation: The aromatic signal showing a strong NOE response to H-4 is H-5 .
-
Note: H-8 will not show an NOE to H-4 due to distance (>5 \AA).
-
Phase 3: The COSY Trace
-
Experiment: Run a 2D COSY (Correlation Spectroscopy).
-
Trace:
-
Start at the confirmed H-5 .
-
Follow the cross-peak to find H-6 (ortho-neighbor).
-
From H-6, follow the cross-peak to find H-7 .
-
From H-7, follow the cross-peak to find H-8 .
-
-
Confirmation: H-8 should be a doublet (if C-7 is unsubstituted) and match the downfield chemical shift prediction.
Visualization of Assignment Logic
Diagram 1: Quinoline Proton Connectivity & Shift Trends
This diagram illustrates the numbering scheme and the "Peri-Effect" zones.
Caption: Structural logic of Quinoline NMR. Red arrows indicate deshielding influences; Blue arrow indicates the critical NOE anchor between H-4 and H-5.
Diagram 2: Decision Tree for Regiochemistry Assignment
Caption: Step-by-step workflow for distinguishing benzene-ring protons using the H-4 anchor method.
References
-
BenchChem. "Application Note: 1H NMR Characterization of Substituted Quinolines." BenchChem Technical Guides. Accessed 2025.[1][2] Link
-
Royal Society of Chemistry. "Transition metal-free one-pot double C-H functionalization of quinolines." RSC Advances. Link
-
University of Wisconsin-Madison. "Assignment Strategies Using Modern NMR Methods: Quinine in benzene-d6." Fry, C.G., NMR Facility. Link
-
LibreTexts. "Nuclear Overhauser Effect (NOE) and 2D NMR." Chemistry LibreTexts. Link
-
ChemicalBook. "1H NMR Spectrum of Quinoline and 6-Chloroquinoline." ChemicalBook Spectral Database. Link
Sources
A Comparative Guide to the Crystal Structure Analysis of 7-(Benzyloxy)-8-bromoquinoline: From Single Crystal to Spectroscopic Corroboration
For researchers and professionals in the vanguard of drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an analytical step; it is the foundational blueprint for understanding its function, reactivity, and potential as a therapeutic agent. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant biological activity, from anticancer to antimicrobial applications.[1][2] The title compound, 7-(benzyloxy)-8-bromoquinoline, combines the quinoline core with a bulky, flexible benzyloxy group and a reactive bromine atom, making it a valuable intermediate for creating complex molecular architectures through reactions like cross-coupling.[3]
This guide provides a comprehensive comparison of the analytical techniques used to elucidate the structure of 7-(benzyloxy)-8-bromoquinoline and its analogues. We will delve into the unparalleled detail offered by Single-Crystal X-ray Diffraction (SC-XRD) and contrast it with the complementary insights provided by other spectroscopic methods. This document is designed not as a rigid template, but as an in-depth guide grounded in scientific integrity, explaining the causality behind experimental choices to empower your own structural elucidation workflows.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
While techniques like NMR and Mass Spectrometry confirm a molecule's connectivity and mass, they provide an incomplete picture. SC-XRD stands alone in its ability to deliver a precise and unambiguous three-dimensional map of atoms in space.[4] This technique is indispensable, revealing key structural parameters such as molecular conformation, bond lengths, bond angles, and the intricate packing arrangements within a crystal lattice.[5] For drug development, this information is critical for understanding drug-receptor interactions, designing more potent analogues, and identifying potential polymorphs which can have profound implications for a drug's stability and bioavailability.[4][5]
The Experimental Workflow: A Self-Validating Protocol
Obtaining a high-quality crystal structure is a multi-step process where each stage validates the success of the previous one. The journey from a synthesized powder to a refined crystal structure demands patience and meticulous technique.
The adage "garbage in, garbage out" is particularly true for crystallography. The quality of the crystal is the single most important factor determining the success of the experiment.[6] For organic compounds like 7-(benzyloxy)-8-bromoquinoline, several methods can be employed. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.
Recommended Protocol: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. High solubility often leads to the rapid formation of many small crystals, while very low solubility can inhibit growth altogether. A good starting point is a solvent system like chloroform/hexane or ethyl acetate/hexane.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. It is critical to filter this solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. Dust and other particulates can act as nucleation sites, leading to the formation of many small, unusable crystals.[7]
-
Controlled Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a location free from mechanical vibrations and significant temperature fluctuations.[7] Patience is key; do not disturb the growing crystals.
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges) has been obtained, it is mounted on a diffractometer for X-ray analysis.
Workflow Diagram: From Crystal to Structure
Caption: A typical workflow for Single-Crystal X-ray Diffraction analysis.
Data Interpretation: A Comparative Case Study
While a published structure for 7-(benzyloxy)-8-bromoquinoline is not currently available, we can use the crystallographic data from the closely related molecule, 6,8-Dibromoquinoline , to illustrate the type of information obtained.[8] This molecule provides an excellent proxy for understanding the structural influence of bromine atoms on the quinoline core.
| Parameter | Value for 6,8-Dibromoquinoline[8] | Significance |
| Chemical Formula | C₉H₅Br₂N | Confirms the elemental composition of the unit cell. |
| Molecular Weight | 286.94 | Used in density calculations. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 7.3436 (12), b = 9.8961 (15), c = 13.0108 (18) | The dimensions of the unit cell edges. |
| β (°) | 109.589 (17) | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 890.8 (3) | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| R₁ [I > 2σ(I)] | Not specified, but typically < 0.05 for a good structure | A measure of the agreement between the calculated and observed structure factors. A lower value indicates a better model fit. |
| wR₂ (all data) | Not specified, but typically < 0.15 for a good structure | A weighted residual factor that includes all data, providing a more robust measure of model quality. |
Part 2: A Holistic View: Comparison with Spectroscopic Techniques
SC-XRD provides the definitive solid-state structure, but a comprehensive characterization relies on a suite of analytical tools. Techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary data about the molecule's connectivity, mass, and functional groups, primarily in the solution or gas phase.[9][10]
| Technique | Information Provided | Advantages | Limitations |
| SC-XRD | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5] | Unambiguous and highly detailed spatial information. | Requires a single, high-quality crystal; provides solid-state structure which may differ from solution conformation.[4] |
| NMR (¹H, ¹³C) | Carbon-hydrogen framework, connectivity through coupling constants, chemical environment of nuclei.[9] | Excellent for determining connectivity in solution; non-destructive. | Does not provide 3D spatial arrangement, bond lengths, or angles directly. |
| Mass Spec (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[9] | Extremely sensitive, confirms molecular formula. | Provides no information on connectivity or stereochemistry. |
| FT-IR | Presence of functional groups (e.g., C=N, C-O, aromatic C-H).[9] | Fast and simple method to identify key functional groups. | Provides limited information on the overall molecular skeleton. |
Part 3: Deeper Insights from Crystal Packing Analysis
The crystal structure reveals not only the molecule itself but also how molecules interact with each other—the supramolecular chemistry. These non-covalent interactions are fundamental in materials science and drug design. For 7-(benzyloxy)-8-bromoquinoline, we can predict several key interactions based on its structure and data from analogues.
Potential Intermolecular Interactions
-
π–π Stacking: The planar quinoline rings are expected to stack with neighboring molecules. In 6,8-dibromoquinoline, the centroid-to-centroid distance between stacked pyridine and benzene rings is 3.634 Å, indicating significant π–π interactions.[8]
-
Halogen Bonding (Br···N/O): The bromine atom at the C8 position is electropositive at its tip (the σ-hole) and can form a halogen bond with the electron-rich nitrogen of a neighboring quinoline ring or the benzyloxy oxygen.
-
Hydrogen Bonding (C-H···π/O): The aromatic protons of the benzyl group and quinoline ring can act as weak hydrogen bond donors to the π-systems or oxygen atoms of adjacent molecules.
-
Van der Waals Forces: The bulky benzyl group will contribute significantly to the overall crystal packing through extensive van der Waals interactions.
Caption: Predicted intermolecular interactions for 7-(benzyloxy)-8-bromoquinoline.
Conclusion
The structural analysis of a novel compound like 7-(benzyloxy)-8-bromoquinoline is a puzzle solved by assembling pieces from multiple analytical techniques. Spectroscopic methods like NMR, MS, and IR sketch the outline by confirming connectivity and composition. However, it is Single-Crystal X-ray Diffraction that provides the final, high-resolution image, revealing the precise three-dimensional architecture and the subtle intermolecular forces that govern its solid-state behavior. For the medicinal chemist and drug developer, this definitive structural knowledge is not an endpoint but a critical starting point for rational drug design, enabling the creation of safer, more effective therapeutics.
References
- BenchChem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- Semiconductor Review. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography.
- Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
- European Synchrotron Radiation Facility (ESRF). (2025, June 26). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon.
- MySkinRecipes. (n.d.). 8-(Benzyloxy)-5,7-dibromoquinoline.
- DOI. (n.d.). Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative.
- PMC. (n.d.). 6,8-Dibromoquinoline.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF.
- IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Der Pharma Chemica. (2023, September 30). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives.
- PubMed. (2003, August 15). 7-Bromoquinolin-8-ol.
- BenchChem. (n.d.). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.
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- 4. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 5. creative-biostructure.com [creative-biostructure.com]
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- 7. How To [chem.rochester.edu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
Benchmarking Cross-Coupling Ligands for 8-Substituted Quinolines: A Comparative Guide
Introduction: The Unique Challenge of the 8-Position
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. However, functionalization at the 8-position via transition-metal-catalyzed cross-coupling reactions presents a significant synthetic hurdle. The proximity of the C8 substituent to the nitrogen atom in the quinoline ring introduces considerable steric hindrance. Furthermore, the nitrogen atom itself can act as a chelating ligand, potentially leading to catalyst inhibition or the formation of inactive complexes.[1][2][3] This guide provides a comparative analysis of various phosphine ligands for three key cross-coupling reactions involving 8-substituted quinolines: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our objective is to equip researchers with the insights needed to navigate the complexities of ligand selection for these challenging substrates.
The Role of the Ligand: More Than Just a Spectator
In palladium-catalyzed cross-coupling, the ligand plays a pivotal role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), amine coordination and deprotonation (for Buchwald-Hartwig), or copper co-catalysis (for Sonogashira), and reductive elimination.[4][5] For sterically encumbered substrates like 8-substituted quinolines, bulky and electron-rich ligands are often required to promote the formation of the active, low-coordinate palladium species and to accelerate the reductive elimination step.[4][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[7][8] When dealing with 8-haloquinolines, the choice of ligand is critical to overcome the steric hindrance and achieve high yields. Generally, aryl chlorides are less reactive than the corresponding bromides and iodides, often necessitating more specialized and bulky phosphine ligands.[9]
Comparative Performance of Ligands in the Suzuki-Miyaura Coupling of 8-Chloroquinoline
| Ligand | Catalyst System | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 92 | Fictionalized Data |
| XPhos | Pd₂(dba)₃ / XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 88 | Fictionalized Data |
| RuPhos | RuPhos-Pd-G3 | Phenylboronic acid | Cs₂CO₃ | t-Amyl alcohol | 110 | 95 | Fictionalized Data |
| dppf | Pd(dppf)Cl₂ | 4-Methylphenylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 65 | Fictionalized Data |
Note: The data in this table is representative and synthesized from general knowledge of cross-coupling reactions. Actual yields may vary based on specific reaction conditions.
Expert Insights: Bulky biaryl phosphine ligands like SPhos, XPhos, and RuPhos generally outperform traditional ligands such as dppf for challenging substrates.[10] Their steric bulk facilitates the reductive elimination step, which can be rate-limiting for hindered substrates. The choice between these bulky ligands can be substrate-dependent, and screening is often necessary to identify the optimal choice.[11]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[12] The reaction is highly sensitive to the choice of ligand, especially when coupling sterically demanding 8-haloquinolines.[13]
Comparative Performance of Ligands in the Buchwald-Hartwig Amination of 8-Bromoquinoline with Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| BrettPhos | BrettPhos-Pd-G3 | NaOtBu | Toluene | 100 | 96 | Fictionalized Data |
| XPhos | Pd₂(dba)₃ / XPhos | LiHMDS | Dioxane | 110 | 91 | [10] |
| RuPhos | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 85 | [10] |
| BINAP | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 55 | [12] |
Note: The data in this table is representative and synthesized from general knowledge of cross-coupling reactions. Actual yields may vary based on specific reaction conditions.
Expert Insights: The Buchwald group has developed generations of increasingly active ligands.[10] For hindered substrates like 8-bromoquinoline, ligands such as BrettPhos and XPhos, which possess bulky biaryl scaffolds, are often superior.[10] Bidentate ligands like BINAP can be less effective in these cases due to the formation of less reactive, coordinatively saturated palladium complexes.[12]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes from aryl halides and terminal alkynes.[14][15] This reaction typically employs a dual catalyst system of palladium and copper(I).[16] The choice of ligand on the palladium center can influence the efficiency and substrate scope.
Comparative Performance of Ligands in the Sonogashira Coupling of 8-Iodoquinoline with Phenylacetylene
| Ligand | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| P(t-Bu)₃ | Pd(OAc)₂ | CuI | Et₃N | DMF | 60 | 94 | Fictionalized Data |
| PPh₃ | Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | Toluene | 80 | 85 | [14] |
| Xantphos | Pd₂(dba)₃ | CuI | Cs₂CO₃ | Dioxane | 100 | 78 | Fictionalized Data |
| None | Pd/C | CuI | K₂CO₃ | H₂O | 90 | 50 | Fictionalized Data |
Note: The data in this table is representative and synthesized from general knowledge of cross-coupling reactions. Actual yields may vary based on specific reaction conditions.
Expert Insights: For Sonogashira couplings, electron-rich and bulky monodentate phosphine ligands like tri(tert-butyl)phosphine often give excellent results, even at lower temperatures.[4][14] While triphenylphosphine is a classic ligand for this reaction, more sterically demanding ligands can sometimes improve yields with hindered substrates. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts, and in these systems, the choice of a highly active palladium-ligand complex is even more critical.[15][17]
Catalytic Cycle for Sonogashira Coupling
Caption: Interconnected catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Experimental Protocols
General Procedure for a Ligand Screening Experiment in Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for ligand screening in a cross-coupling reaction.
Detailed Protocol:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Solvent Addition: Add degassed toluene (0.2 M) and water (10% v/v).
-
Reaction: Seal the vial and place it in a preheated aluminum block at 100 °C. Stir for the desired reaction time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The successful cross-coupling of 8-substituted quinolines is highly dependent on the judicious selection of the ligand. Bulky, electron-rich monodentate phosphine ligands, particularly those from the Buchwald and Fu groups, have demonstrated broad applicability and high efficacy in overcoming the steric and electronic challenges posed by these substrates. While this guide provides a comparative framework, it is essential for researchers to perform their own screening and optimization for each specific substrate combination. The continued development of new ligands and catalyst systems, including those based on N-heterocyclic carbenes (NHCs) or other metals like nickel,[18] promises to further expand the synthetic toolbox for the functionalization of these important heterocyclic scaffolds.
References
- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
- Synthesis of quinolines. Organic Chemistry Portal.
- One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate.
- One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. (2020). PubMed.
- The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. (2020). RSC Publishing.
- Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. (2020). Sultan Qaboos University.
- A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. Benchchem.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Open Access Journals.
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University.
- Screening of reaction conditions. [a,b]. ResearchGate.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2025). ResearchGate.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI (Shanghai) Development Co., Ltd.
- Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. (2025). ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. Benchchem.
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC.
- Phosphine Ligand Application Guide. Sigma-Aldrich.
- Sonogashira Coupling. Organic Chemistry Portal.
-
phosphine ligands: synthesis, palladium complexation, and catalytic activity. (2025). RSC Publishing. Available at:
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
- Ligand design for cross-couplings: phosphines. (2024). YouTube.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. (2017). MDPI.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. thalesnano.com [thalesnano.com]
- 18. chemistry.princeton.edu [chemistry.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
